Corticostatin
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C167H257N47O46/c1-87(2)75-113(150(245)200-112(164(259)260)59-63-131(227)228)203-153(248)120-48-31-73-213(120)162(257)117(77-95-37-16-13-17-38-95)205-138(233)93(11)188-142(237)107(56-60-128(221)222)192-137(232)92(10)189-152(247)119(86-215)207-148(243)109(58-62-130(225)226)197-151(246)116(81-132(229)230)202-147(242)108(57-61-129(223)224)193-136(231)91(9)187-125(218)83-184-141(236)115(80-124(173)217)204-154(249)121-49-32-74-214(121)163(258)118(78-96-52-54-98(216)55-53-96)206-159(254)134(89(5)6)208-149(244)104(43-22-26-66-170)198-158(253)135(90(7)8)210-156(251)123-51-34-72-212(123)161(256)111(47-30-70-182-167(178)179)199-145(240)106(46-29-69-181-166(176)177)196-144(239)103(42-21-25-65-169)195-143(238)102(41-20-24-64-168)190-126(219)85-186-157(252)133(88(3)4)209-155(250)122-50-33-71-211(122)160(255)110(44-23-27-67-171)191-127(220)84-185-140(235)114(79-97-82-183-101-40-19-18-39-99(97)101)201-146(241)105(45-28-68-180-165(174)175)194-139(234)100(172)76-94-35-14-12-15-36-94/h12-19,35-40,52-55,82,87-93,100,102-123,133-135,183,215-216H,20-34,41-51,56-81,83-86,168-172H2,1-11H3,(H2,173,217)(H,184,236)(H,185,235)(H,186,252)(H,187,218)(H,188,237)(H,189,247)(H,190,219)(H,191,220)(H,192,232)(H,193,231)(H,194,234)(H,195,238)(H,196,239)(H,197,246)(H,198,253)(H,199,240)(H,200,245)(H,201,241)(H,202,242)(H,203,248)(H,204,249)(H,205,233)(H,206,254)(H,207,243)(H,208,244)(H,209,250)(H,210,251)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,259,260)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t91-,92-,93-,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,133-,134-,135-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKALIGRYJXFMNS-XBDDSDALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CC=CC=C9)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CC=CC=C9)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C167H257N47O46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3659.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68563-24-6, 103220-14-0 | |
| Record name | Acth (7-38) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068563246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corticostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103220140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Steroidal Alkaloid Cortistatins: Marine Derived Bioactive Compounds
Discovery and Isolation from Marine Organisms
Corticium simplex as a Source Organism
Cortistatins were first isolated in 2006 from the marine sponge Corticium simplex. ebi.ac.ukwikipedia.org This discovery was the result of a search for naturally occurring compounds that could inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). ebi.ac.ukwikipedia.org The initial isolation from a methanolic extract of Corticium simplex, collected from the waters of Indonesia, was achieved through bioassay-guided fractionation. nih.govrsc.org This process led to the identification of a novel class of steroidal alkaloids with an unusual rearranged steroidal core. nih.govrsc.org
Identification of Specific Cortistatin Variants (e.g., Cortistatin A)
The initial isolation from Corticium simplex yielded four novel steroidal alkaloids designated as cortistatins A, B, C, and D. nih.gov These compounds were found to consist of a 9(10-19)-abeo-androstane and an isoquinoline (B145761) skeleton. nih.gov Among these, cortistatin A was identified as the most potent, exhibiting the strongest anti-proliferative activity against HUVECs. ebi.ac.uknih.gov
Subsequent investigations of the same Indonesian marine sponge led to the isolation of additional cortistatin derivatives. nih.gov In 2007, further bioassay-guided separation resulted in the isolation of cortistatins E, F, G, and H. nih.govresearchgate.net Later that year, three more androstane-type steroidal alkaloids, cortistatins J, K, and L, were also identified from Corticium simplex. rsc.org To date, a number of cortistatin variants have been isolated and characterized. researchgate.netnih.gov
**Table 1: Isolated Cortistatin Variants from *Corticium simplex***
| Cortistatin Variant | Year of First Isolation | Source Organism |
| Cortistatin A | 2006 | Corticium simplex |
| Cortistatin B | 2006 | Corticium simplex |
| Cortistatin C | 2006 | Corticium simplex |
| Cortistatin D | 2006 | Corticium simplex |
| Cortistatin E | 2007 | Corticium simplex |
| Cortistatin F | 2007 | Corticium simplex |
| Cortistatin G | 2007 | Corticium simplex |
| Cortistatin H | 2007 | Corticium simplex |
| Cortistatin J | 2007 | Corticium simplex |
| Cortistatin K | 2007 | Corticium simplex |
| Cortistatin L | 2007 | Corticium simplex |
Structure-Activity Relationship (SAR) Studies of Steroidal Alkaloid Cortistatins
Classification based on Side Chain Moieties (e.g., Isoquinoline, N-methyl piperidine (B6355638), 3-methylpyridine (B133936) units)
The various isolated cortistatins have been classified into three main types based on the chemical structure of their side chain moieties. researchgate.netnih.gov These classifications are:
Isoquinoline unit: This group includes cortistatins A, B, C, D, J, K, and L.
N-methyl piperidine unit: Cortistatins E and F fall into this category. researchgate.netresearchgate.net
3-methylpyridine unit: Cortistatin G is characterized by this side chain. researchgate.netresearchgate.net
This classification is crucial for understanding the structure-activity relationships of these compounds. researchgate.net
Critical Structural Determinants for Biological Activity
Structure-activity relationship studies have revealed that the isoquinoline unit in the side chain is a critical determinant for the anti-angiogenic activity of cortistatins. researchgate.netnih.govresearchgate.net Cortistatins possessing the isoquinoline moiety, such as cortistatin A and J, have been found to be the most active members of this class of compounds. nih.govresearchgate.net They exhibit potent and selective anti-proliferative activity against HUVECs. researchgate.net
In contrast, cortistatins with an N-methyl piperidine side chain (cortistatins E and F) or a 3-methylpyridine unit (cortistatin G) show only weak anti-proliferative activity and lose the selective function against HUVECs. researchgate.netresearchgate.net For instance, cortistatins E, F, G, and H demonstrated significantly weaker anti-proliferative activity against HUVECs compared to cortistatin A. researchgate.net This highlights the essential role of the isoquinoline group for potent anti-angiogenic effects. researchgate.net
Influence of Hydroxylation Patterns (e.g., Ring D hydroxylation)
The specific pattern of hydroxylation on the steroidal skeleton of cortistatins plays a significant role in modulating their biological activity. Structure-activity relationship (SAR) studies have revealed that the presence and position of hydroxyl (-OH) groups can dramatically alter the potency of these compounds.
Research findings indicate that hydroxylation on ring D is particularly detrimental to the anti-proliferative activity of cortistatins against Human Umbilical Vein Endothelial Cells (HUVECs). For instance, cortistatins B and D, which feature hydroxyl groups at the C-17 and C-16 positions of ring D respectively, exhibit a significant reduction in their inhibitory activity compared to cortistatin A, which lacks this ring D oxygenation. Cortistatin A demonstrates potent anti-proliferative activity with an IC50 value of 0.0018 µM, whereas cortistatin B and cortistatin D are substantially less active, with IC50 values of 1.1 µM and 0.15 µM, respectively. This suggests that an unfunctionalized D-ring is preferred for maximizing this specific biological effect.
Table 1: Effect of Ring D Hydroxylation on Anti-proliferative Activity in HUVECs
| Compound | Ring D Substitution | IC50 (µM) |
|---|---|---|
| Cortistatin A | None | 0.0018 |
| Cortistatin B | C-17 OH | 1.1 |
Importance of Specific Substitutions (e.g., 7' of Isoquinoline)
The substitution pattern on the C-17 side chain is a critical determinant of the biological activity of cortistatins. SAR studies have consistently shown that the isoquinoline moiety is essential for potent and selective anti-angiogenic effects.
Natural cortistatins that lack the isoquinoline unit, such as cortistatins E, F, G, and H which instead possess N-methyl piperidine or 3-methylpyridine side chains, display only weak anti-proliferative activity against HUVECs. This highlights the crucial role of the aromatic isoquinoline system. Furthermore, within the isoquinoline unit itself, the point of attachment and substitution pattern is key. Synthetic and natural analog studies have suggested that substitution at the 7'-position of the isoquinoline ring is a key determinant of the phenotypic effects observed. This specific linkage to the steroidal core appears to be optimal for the interaction with its biological targets.
Significance of Stereochemistry (e.g., CD-trans-fused structure)
The three-dimensional arrangement of atoms, or stereochemistry, within the cortistatin framework is fundamentally important for its biological function. A pivotal structural feature is the fusion of the C and D rings of the steroid core. The natural cortistatins possess a CD-trans-fused structure, where the rings are joined in a more linear and rigid conformation.
The significance of this stereochemical arrangement was demonstrated through the synthesis and biological evaluation of an analogue with a CD-cis-fused skeleton. While cortistatin A and a synthetic CD-trans-fused analogue showed potent antiproliferative activity against HUVECs, the CD-cis-fused analogue was found to be significantly less active. This dramatic loss of potency underscores that the specific 3-D geometry conferred by the trans-fused CD-ring system is an essential structural element for high-affinity binding to its cellular targets and subsequent HUVEC-selective growth inhibitory activity.
Table 2: Comparison of Antiproliferative Activity of CD-Ring Stereoisomers
| Compound | CD-Ring Fusion | IC50 against HUVECs (µM) |
|---|---|---|
| Cortistatin A | trans | 0.0018 |
| Synthetic Analogue | trans | 0.035 |
Investigational Significance of Functional Groups on Rings A and B
Initial SAR studies have shown that the dihydroxy groups on the A-ring, as seen in cortistatin A, are not an absolute requirement for activity and can be removed. For example, cortistatin J, which has a different A-ring functionalization compared to cortistatin A, still exhibits potent anti-proliferative effects. This suggests that while modifications to rings A and B do influence potency, they may not be the primary drivers of activity compared to the C-17 side chain. Nevertheless, the functional groups on these rings are of significant investigational interest as they provide vectors for synthetic modification to fine-tune pharmacokinetic properties or to develop probes for identifying cellular targets. The ability to alter these positions without abolishing activity is valuable for developing future analogues.
Biosynthesis and Metabolic Pathways of Marine Cortistatins
Proposed Biosynthetic Routes in Marine Sponges
The cortistatins are secondary metabolites produced by marine sponges of the genus Corticium. While the complete biosynthetic pathway has not been fully elucidated, laboratory studies have led to plausible hypotheses regarding the final
Biological Activities and Mechanisms of Action of Steroidal Alkaloid Cortistatins
Anti-angiogenic Activity Research
A hallmark of cortistatins, particularly cortistatin A, is their potent and selective inhibitory effect on the proliferation of human umbilical vein endothelial cells (HUVECs), a key cell type involved in angiogenesis. nih.govacs.org Research has consistently demonstrated that cortistatin A exhibits cytostatic, rather than cytotoxic, activity against HUVECs, meaning it halts their proliferation without causing cell death. nih.govu-tokyo.ac.jp This effect is highly selective; for instance, cortistatin A has been shown to be over 3000-fold more potent against HUVECs compared to other cell types like normal human dermal fibroblasts and various tumor cell lines. acs.orgu-tokyo.ac.jp
The potency of this inhibition is remarkable, with studies reporting IC₅₀ values (the concentration required to inhibit 50% of cell proliferation) for cortistatin A in the low nanomolar range. One study reported an IC₅₀ of approximately 1.8 nM, while another cited a value of 2.43 nM. This high potency and selectivity underscore the potential of cortistatins as targeted anti-angiogenic agents. The isoquinoline unit within the side chain of cortistatins has been identified as a crucial structural component for this anti-angiogenic activity. nih.gov
| Compound | Cell Line | IC₅₀ (nM) | Selectivity Index (vs. other cell lines) | Reference |
|---|---|---|---|---|
| Cortistatin A | HUVEC | ~1.8 | >3000-fold | acs.org |
| Cortistatin A | HUVEC | 2.43 | Not Specified |
Beyond inhibiting proliferation, cortistatins also effectively disrupt other critical steps in the angiogenic cascade, namely endothelial cell migration and the formation of tube-like structures. These processes are typically stimulated by pro-angiogenic growth factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govoncotarget.com
Cortistatin A, at concentrations as low as 2 nM, has been shown to inhibit both VEGF-induced migration of HUVECs and bFGF-induced tube formation. jst.go.jp This demonstrates a broader anti-angiogenic profile beyond simple cytostatic effects. nih.govjst.go.jp Analogs of cortistatins have also been synthesized and shown to inhibit VEGF-induced migration of HUVECs, further highlighting the importance of the core cortistatin structure in this activity. tandfonline.comtandfonline.comnih.govscilit.com The ability to block these crucial angiogenic steps induced by key growth factors points to the significant potential of cortistatins as anti-angiogenic therapeutic leads. jst.go.jp
| Process | Inducing Growth Factor | Inhibitory Compound | Effective Concentration | Reference |
|---|---|---|---|---|
| HUVEC Migration | VEGF | Cortistatin A | 2 nM | nih.govjst.go.jp |
| HUVEC Tube Formation | bFGF | Cortistatin A | 2 nM | jst.go.jp |
| HUVEC Migration | VEGF | Estrone-isoquinoline hybrid (Cortistatin Analog) | 3-10 µM | tandfonline.com |
A significant breakthrough in understanding the mechanism of action of cortistatins was the discovery that cortistatin A is a potent and highly selective inhibitor of cyclin-dependent kinase 8 (CDK8) and its close homolog, CDK19. researchgate.netwikipedia.org CDK8 is a component of the Mediator complex, which plays a crucial role in regulating gene transcription. frontiersin.org
Kinome-wide screening has revealed that cortistatin A is remarkably selective, inhibiting only CDK8 and CDK19 out of hundreds of kinases tested. wikipedia.org The binding affinity of cortistatin A to CDK8 and CDK19 is in the nanomolar range. researchgate.net While CDK8 inhibition has been linked to the anti-proliferative activity of cortistatin A in certain cancer cells like acute myeloid leukemia (AML), its precise role in the proliferation of HUVECs is still under investigation. frontiersin.orgmdpi.com One study using a steroidal analog of cortistatin A, a potent CDK8 inhibitor, showed only weak anti-proliferative activity against HUVECs, suggesting that CDK8 may contribute less to HUVEC proliferation or that other mechanisms are at play. mdpi.com Nevertheless, the potent and selective inhibition of CDK8 by cortistatin A represents a key aspect of its molecular activity.
Early mechanistic studies on cortistatin A's anti-angiogenic effects pointed towards the modulation of protein phosphorylation. It was observed that while cortistatin A inhibited HUVEC migration and tube formation, it did not affect the VEGF-induced phosphorylation of key signaling proteins like ERK1/2 and p38 MAP kinase, which are known to be involved in these processes. nih.govjst.go.jp
However, a key finding was that treatment with cortistatin A led to the inhibition of phosphorylation of an unidentified 110kDa protein in HUVECs. nih.govmdpi.com This suggests that cortistatin A may exert its anti-angiogenic effects by targeting a signaling pathway independent of the canonical ERK/p38 MAPK pathways, involving this specific 110kDa protein. nih.gov The identity and precise role of this protein in angiogenesis remain an active area of investigation.
Molecular Targets and Signaling Pathways in Angiogenesis
Selective Cyclin-Dependent Kinase 8 (CDK8) Inhibition
Antiviral Properties
A synthetic analogue of cortistatin A, known as didehydro-cortistatin A (dCA), has demonstrated potent anti-HIV activity. nih.govnih.gov It functions by inhibiting the HIV-1 Tat protein, which is essential for the transcription and replication of the virus. nih.govnih.govtandfonline.com dCA works at subnanomolar concentrations to block Tat-mediated trans-activation of the integrated provirus. nih.govnih.gov It achieves this by specifically binding to the TAR-binding domain of Tat, thereby preventing transcriptional elongation from the viral promoter. nih.govnih.govasm.org
This mechanism is effective against both HIV-1 and HIV-2 in acutely and chronically infected cells. nih.gov Importantly, dCA has been shown to suppress the spontaneous release of viral particles from the CD4+ T cells of individuals on highly active antiretroviral therapy (HAART), suggesting it could help inhibit viral production from stable reservoirs. nih.govnih.gov By breaking the Tat-mediated transcriptional feedback loop, dCA can induce a state of deep latency, significantly reducing the virus's ability to reactivate. tandfonline.comasm.org This positions dCA as a unique class of anti-HIV drug with the potential to reduce residual viremia and prevent viral reactivation. nih.govasm.org
Anti-inflammatory Aspects
Cortistatin is recognized as a potent anti-inflammatory agent that can deactivate inflammatory responses in vivo. dergipark.org.tr It is produced by immune cells and exerts its effects by binding to various receptors, helping to maintain immune tolerance. karger.com Cortistatin's anti-inflammatory properties are broad, affecting both innate and adaptive immune responses. karger.com
It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), IL-6, IL-1β, and IL-12 by activated macrophages. karger.comresearchgate.net Simultaneously, it stimulates the production of the anti-inflammatory cytokine IL-10. karger.comnih.gov This modulation of cytokine production is a key mechanism of its anti-inflammatory action. nih.gov Furthermore, cortistatin can inhibit the release of chemokines, which are responsible for recruiting immune cells to sites of inflammation. karger.com Studies have demonstrated its therapeutic effects in various models of inflammatory conditions, including lethal endotoxemia, by reducing the systemic levels of a wide range of inflammatory mediators. nih.gov Its ability to modulate glial cell function and protect the blood-brain barrier further underscores its neuroinflammatory and immunomodulatory potential. biorxiv.org
Table 2: Effects of Cortistatin on Inflammatory Mediators
| Mediator Type | Mediator | Effect of Cortistatin | Source |
|---|---|---|---|
| Pro-inflammatory Cytokine | TNF-α | Inhibition/Down-regulation | karger.comresearchgate.netnih.gov |
| Pro-inflammatory Cytokine | IL-1β | Inhibition/Down-regulation | karger.comresearchgate.netnih.gov |
| Pro-inflammatory Cytokine | IL-6 | Inhibition/Down-regulation | karger.comresearchgate.netnih.gov |
| Pro-inflammatory Cytokine | IL-12 | Inhibition/Down-regulation | karger.comresearchgate.netnih.gov |
| Pro-inflammatory Cytokine | IFN-γ | Down-regulation | nih.gov |
| Anti-inflammatory Cytokine | IL-10 | Stimulation/Increase | karger.comnih.gov |
| Chemokine | CXCL2 (MIP-2) | Inhibition | karger.comnih.gov |
| Chemokine | CCL5 (RANTES) | Inhibition | karger.comnih.gov |
| Other | Nitric Oxide (NO) | Inhibition | karger.comnih.gov |
| Other | Prostaglandin E2 | Inhibition | karger.com |
Synthetic Chemistry Approaches for Marine Cortistatins
The limited availability of cortistatins from natural sources has necessitated the development of synthetic routes to produce these complex molecules and their analogues for further biological evaluation. mdpi.com Several total syntheses of cortistatin A and other members of the family have been reported. mdpi.comnih.govharvard.edu
Early synthetic strategies often started from readily available terrestrial steroids like prednisone (B1679067), which shares a significant portion of the carbon skeleton and stereochemistry of cortistatin A. nih.gov These syntheses involved the discovery of unique chemical reactions, such as directed, geminal C-H bisoxidation and new fragmentation cascades to create the expanded B-ring system characteristic of cortistatins. nih.govacs.org Key steps also include the chemoselective cyclization to form the oxabicycle and the stereocontrolled addition of the isoquinoline side chain. nih.govacs.org
More comprehensive strategies have been developed to allow for the synthesis of multiple cortistatins (A, J, K, and L) from a common precursor. harvard.edunih.gov These approaches often involve the assembly of the molecule from two fragments of similar complexity. harvard.edunih.gov The development of simplified analogues has also been a major focus, aiming to create compounds that retain the potent biological activity of the natural products but are more accessible through shorter and more efficient synthetic routes. researchgate.netjst.go.jp These efforts have led to the creation of orally active analogues with significant in vivo anti-tumor activity. researchgate.net
Challenges in Total Synthesis due to Structural Complexity
The total synthesis of cortistatins presents a formidable challenge to the organic chemistry community, primarily due to their intricate and unique molecular architecture. researchgate.netnih.gov These marine-derived steroidal alkaloids possess a highly functionalized and rearranged abeo-9(10,19)-androstane-type steroidal core. nih.govacs.org This core structure is distinguished by several complex features that complicate synthetic efforts.
A primary difficulty lies in the construction of the central seven-membered B-ring, which is fused to the adjacent A and C rings. researchgate.netacs.org Furthermore, the structure incorporates an unusual oxabicyclo[3.2.1]octene motif embedded within the B-C ring system, adding another layer of complexity. nih.gov The molecule is densely functionalized with multiple stereocenters, requiring precise stereochemical control throughout any synthetic sequence.
Development of Novel Synthetic Strategies (e.g., (4+3) Cycloaddition Reaction)
The structural complexity of cortistatins has spurred the development of novel and elegant synthetic strategies to assemble their challenging framework. researchgate.netchinesechemsoc.org One of the key innovations is the application of a (4+3) cycloaddition reaction to efficiently construct the central seven-membered ring. sciencedaily.comhku.hkasianscientist.com A research team led by Professor Pauline Chiu at the University of Hong Kong developed and optimized an intramolecular (4+3) cycloaddition of epoxy enolsilanes as the pivotal step in their formal total synthesis of cortistatin A. sciencedaily.comhku.hkcapes.gov.br This strategy proved highly efficient for forming the complex core structure. sciencedaily.com
Other innovative approaches have also been successfully employed. These include:
Cascade Reactions: The Nicolaou group utilized a base-mediated cascade sequence involving a 1,4-addition of an alkoxide to an enone, followed by an aldol (B89426) reaction and dehydration, to form the dienone and the oxabridged system of the cortistatin core in a single operation. organic-chemistry.orgnih.gov The Danishefsky group developed a sequence featuring a nitrone-aryne [3+2] cycloaddition followed by an N-O bond reduction–elimination–electrocyclization cascade to furnish the benzopyran moiety. nih.gov
Ring Expansion and Cyclization Strategies: The Baran group's synthesis from the terrestrial steroid prednisone involved a novel fragmentation cascade to access the expanded B-ring system and a chemoselective cyclization to install the hallmark oxabicycle. acs.org The Shair group employed a highly diastereoselective aza-Prins cyclization with a subsequent transannular etherification as a key step. researchgate.netorganicchemistry.eu Sarpong's group reported a formal synthesis featuring an ene-yne cycloisomerization to construct the pentacyclic core. researchgate.netthieme-connect.com
These diverse and creative strategies highlight how the challenge of synthesizing cortistatins has served as a catalyst for advancing the field of organic synthesis. chinesechemsoc.org
Formal and Total Synthesis Routes of Cortistatin A and Analogues
Since their discovery, the cortistatins have become popular targets for total synthesis, resulting in multiple successful formal and total syntheses from various research groups. thieme-connect.com The first laboratory synthesis of cortistatin A was achieved by Baran and colleagues in 2008, starting from the readily available steroid, prednisone. acs.orgharvard.edu This was followed by several other distinct approaches.
| Research Group | Starting Material/Key Strategy | Synthesis Type | Reference(s) |
| Baran (2008) | Prednisone / Semisynthesis from a terrestrial steroid | Total Synthesis | acs.orgharvard.edu |
| Nicolaou (2008) | Hajos-Parrish ketone / Cascade reaction strategy | Total Synthesis | organic-chemistry.orgacs.org |
| Shair (2008) | Hajos-Parrish ketone / Aza-Prins transannular cyclization | Total Synthesis | researchgate.netorganicchemistry.eu |
| Myers (2010) | Common precursor / Divergent synthesis | Total Synthesis (A, J, K, L) | harvard.eduorganic-chemistry.org |
| Sarpong (2010) | Ene-yne cycloisomerization / Second-generation core synthesis | Formal Synthesis | researchgate.netnih.govnih.gov |
| Chiu (2015) | Intramolecular (4+3) cycloaddition | Formal Synthesis | sciencedaily.comhku.hk |
| Yang (2011) | Intramolecular Diels-Alder / Oxidative dearomatization | Formal Synthesis | researchgate.net |
The Nicolaou group's total synthesis commenced from the Hajos-Parrish ketone and featured a key cascade reaction to build the core. organic-chemistry.orgacs.org The Shair group also started from the Hajos-Parrish ketone, using a ring expansion and a late-stage aza-Prins cyclization. researchgate.netorganicchemistry.eu The Myers group developed a comprehensive and divergent route that allowed for the synthesis of four members of the family—cortistatins A, J, K, and L—from a common intermediate. harvard.eduorganic-chemistry.org
The synthesis of cortistatin analogues has also been a significant focus, aimed at exploring structure-activity relationships (SAR) and developing compounds with improved properties. nih.govscilit.comgoogle.com For instance, syntheses of analogues lacking certain functional groups, such as the dimethylamino and hydroxyl groups on cortistatin A, have shown that these functionalities are not essential for the compound's potent biological activity. acs.org Other efforts have focused on creating analogues by modifying the C17 side chain or the core skeleton to probe the structural requirements for anti-angiogenic and anti-HIV activity. asianscientist.comscilit.comjst.go.jpasm.org
Preclinical and Therapeutic Considerations for Marine Cortistatins
Potential as Lead Compounds for Drug Discovery
The cortistatins, particularly cortistatin A, have emerged as highly promising lead compounds for drug discovery due to their potent and selective biological activities. sciencedaily.comasianscientist.comrsc.org Isolated from the marine sponge Corticium simplex, these steroidal alkaloids are scarce in nature, making their laboratory synthesis crucial for further research and development. sciencedaily.comasianscientist.com
The primary therapeutic potential of cortistatins stems from their potent anti-angiogenic properties. sciencedaily.comasianscientist.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. asianscientist.com Cortistatin A exhibits exceptionally potent and selective inhibition of the proliferation of human umbilical vein endothelial cells (HUVECs), a key model for angiogenesis, with IC50 values reported in the low nanomolar range. nih.gov This activity is attributed to the inhibition of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19). harvard.edu
Beyond its anti-cancer potential, cortistatin A and its derivatives have shown other significant biological activities:
Anti-HIV Activity: A derivative of cortistatin A, didehydro-cortistatin A (dCA), has been identified as a powerful anti-HIV agent that functions by binding to the viral Tat protein, effectively blocking viral replication. sciencedaily.comasianscientist.comasm.org
Anti-inflammatory Effects: Cortistatins have demonstrated anti-inflammatory and immunomodulatory properties in various preclinical models, suggesting potential applications in treating inflammatory and autoimmune disorders. nih.govnih.govpnas.org
The unique structure and potent, selective activities make cortistatins valuable scaffolds for the development of new therapeutics targeting cancer, HIV, and inflammatory diseases. sciencedaily.comrsc.org
| Compound | Biological Activity | Target/Mechanism | Reference(s) |
| Cortistatin A | Anti-angiogenic, Anti-proliferative | Inhibits HUVEC proliferation, CDK8/CDK19 inhibitor | nih.govharvard.edu |
| Didehydro-Cortistatin A (dCA) | Anti-HIV | Binds to and inhibits HIV Tat protein | sciencedaily.comasm.org |
| Cortistatins (general) | Anti-inflammatory | Down-regulates inflammatory mediators | nih.govnih.govpnas.org |
Optimization of Bioavailability and Target Specificity
Despite their therapeutic promise, the clinical translation of cortistatin-based therapies faces significant hurdles, primarily related to their pharmacokinetic properties. mdpi.comnih.gov Two major drawbacks are a short half-life in body fluids and potential pleiotropic effects due to the ability to bind to multiple receptors. mdpi.comnih.gov Consequently, a key focus of preclinical development is the optimization of bioavailability and target specificity. mdpi.comnih.gov
Several strategies are being explored to address these challenges:
Prodrug Formulation: Researchers have engineered a latent form of cortistatin that acts as a prodrug. mdpi.comnih.gov This formulation includes a molecular shield that protects the peptide from degradation and a cleavage site recognized by metalloproteinases, which are abundant in inflammatory and fibrotic tissues. mdpi.comnih.gov This approach aims to release the active peptide specifically at the target site, potentially increasing efficacy at lower doses. mdpi.comnih.gov
Analogue Synthesis: The creation of synthetic analogues is a primary strategy to improve drug-like properties. harvard.edu By modifying the cortistatin scaffold, chemists aim to enhance metabolic stability, oral bioavailability, and target engagement while minimizing off-target effects. harvard.eduacs.org For example, studies have shown that didehydro-cortistatin A (dCA) has good bioavailability in mice. asm.orgresearchgate.net
Drug Delivery Systems: Encapsulation in nanoparticles, such as gold nanoparticles, is being investigated as a method for the targeted delivery of cortistatin peptides. jmchemsci.com This approach can protect the peptide from degradation, improve its pharmacokinetic profile, and enhance its delivery to specific tissues like the lungs for treating conditions such as asthma. jmchemsci.com
Structural Modifications: Research into the structure-activity relationship has identified that the high selectivity of cortistatin A for its kinase targets is due to its unique three-dimensional structure. harvard.edu This understanding guides the design of new molecules with improved specificity, potentially reducing side effects and increasing therapeutic efficacy. harvard.edu
These optimization strategies are critical for transforming the potent biological activity of natural cortistatins into viable therapeutic agents for clinical use. mdpi.comnih.gov
Neuropeptide Cortistatin Cst : Endogenous Regulatory Factor
Discovery and Initial Characterization of Neuropeptide Cortistatin
Isolation from Rat Cerebral Cortex and Hippocampus
Cortistatin (CST) was first identified in 1996 as a cyclic peptide isolated from the cerebral cortex of rats. researchgate.net Its name is derived from its notable presence in the cerebral cortex and its capacity to depress cortical activity. researchgate.netnih.gov The initial discovery also revealed its expression in the hippocampus. researchgate.netstanford.edu Specifically, cortistatin is produced by GABAergic interneurons within the cerebral cortex and hippocampus. researchgate.netnih.gov These are inhibitory neurons, and the expression of cortistatin within them suggests a role in modulating neuronal excitability. nih.govnih.gov In situ hybridization studies in the rat brain have shown that preprocortistatin mRNA, the precursor to cortistatin, is found in scattered neurons throughout the cerebral cortex, particularly in layers II-III and VI, and in the hippocampus. stanford.edu
Structural Homology with Somatostatin (B550006)
Cortistatin exhibits a remarkable structural similarity to another well-known neuropeptide, somatostatin (SST). nih.govnih.gov The most common biologically active form of cortistatin in rodents, cortistatin-14 (B8083240) (CST-14), shares 11 of its 14 amino acids with somatostatin-14 (SST-14). researchgate.netnih.gov This high degree of homology includes the FWKT (phenylalanine-tryptophan-lysine-threonine) tetramer, which is crucial for binding to somatostatin receptors, and a pair of cysteine residues that allow for the formation of a cyclic structure in both peptides. nih.govkarger.com Due to this structural similarity, cortistatin can bind to all five known somatostatin receptor subtypes (SSTR1-5) with high affinity. researchgate.netkarger.com
Distinction from Somatostatin at Genetic and Functional Levels
Despite their structural similarities, cortistatin and somatostatin are distinct molecules at both the genetic and functional levels. They are products of separate genes, with the gene for human preprocortistatin (CORT) located on chromosome 1p36, while the somatostatin gene (SST) is on chromosome 3q28. stanford.edunih.gov
Functionally, while both peptides can depress neuronal activity, cortistatin possesses unique physiological roles not shared by somatostatin. nih.gov One of the most notable differences is cortistatin's ability to induce slow-wave sleep, a function not attributed to somatostatin. nih.govnih.gov Cortistatin appears to achieve this by antagonizing the excitatory effects of acetylcholine (B1216132) in the cortex. nih.govnih.gov Furthermore, cortistatin has been shown to reduce locomotor activity and activate specific cation selective currents that are not responsive to somatostatin. nih.govnih.gov The expression patterns of the two peptides also differ; while they are both found in GABAergic interneurons, they exist in distinct, though partially overlapping, populations of these cells. stanford.edunih.gov
Active Forms of Cortistatin (e.g., Cortistatin-17, Cortistatin-29)
Cortistatin is synthesized as a larger precursor protein called preprocortistatin. nih.govwikipedia.org This precursor undergoes processing to generate biologically active forms of the peptide. nih.govmaayanlab.cloud In humans, the 105-amino acid preprocortistatin is cleaved into cortistatin-17 (CST-17) and cortistatin-29 (CST-29). wikipedia.orggoogle.comcreativebiolabs.net CST-17 is considered the primary active form derived from the precursor in humans. wikipedia.orgcreativebiolabs.net In rodents, such as rats and mice, the processing of preprocortistatin yields cortistatin-14 (CST-14) and CST-29. researchgate.netnih.govgoogle.com Both CST-17 and CST-14 are potent biological molecules. researchgate.net
Receptor Pharmacology and Downstream Signaling Pathways
Expression Patterns in the Central Nervous System (CNS) (e.g., Cerebral Cortex, Hippocampus, Amygdala)
Cortistatin (CST) is primarily produced by a specific subset of GABAergic interneurons within the central nervous system. researchgate.netnih.gov Its expression is most prominent in the cerebral cortex, hippocampus, and amygdala. taylorandfrancis.comresearchgate.netwikipedia.org
In the cerebral cortex, cortistatin-expressing neurons are particularly abundant in layers II-III and VI. stanford.edu Within the hippocampal formation, CST mRNA is found in non-pyramidal cells in the subiculum and the stratum oriens (B10768531) of the CA1 and CA3 fields. stanford.edu Notably, the dentate gyrus does not appear to express cortistatin. stanford.edu The amygdala also shows significant cortistatin expression. researchgate.netwikipedia.org
While the highest concentrations are in these regions, lower levels of cortistatin expression are detected in other brain areas. These include GABAergic granule neurons in the olfactory bulb and a small number of interneurons in the striatum. stanford.edu A few cells in the periventricular nucleus of the hypothalamus also test positive for preprocortistatin mRNA. stanford.edu In contrast, no significant expression has been detected in the thalamus, mesencephalon, brainstem, cerebellum, or spinal cord. stanford.edu
The distribution of cortistatin is distinct from that of somatostatin (SST), a structurally similar neuropeptide. stanford.edu Although their expression patterns partially overlap, they are found in different sets of GABAergic interneurons in the rat brain. stanford.edu For instance, the hilar region of the hippocampus, which expresses SST-14, is devoid of cortistatin-positive neurons. stanford.edu
Expression in Peripheral Tissues and Systems (e.g., Immune System, Endocrine System, Cardiovascular System)
Beyond the central nervous system, cortistatin is expressed in a variety of peripheral tissues and systems, highlighting its diverse physiological roles. nih.govnih.gov
Immune System: A range of immune cells have been shown to express cortistatin, including B and T lymphocytes, monocytes, macrophages, and dendritic cells. researchgate.netnih.gov This expression in immune cells, which is not seen with somatostatin mRNA, suggests that cortistatin plays a direct role in modulating immune responses in an autocrine or paracrine fashion. stanford.edukarger.com
Endocrine System: Cortistatin mRNA is widely present in endocrine tissues, with notable expression in pancreatic tissues. researchgate.net It is also found in endocrine cells scattered throughout other tissues. nih.govkarger.com
Cardiovascular System: The cardiovascular system also exhibits cortistatin expression. It has been identified in the aorta, coronary arteries, and the heart itself. nih.govamegroups.org Furthermore, endothelial cells and vascular smooth muscle cells are known to express this neuropeptide. researchgate.netnih.govkarger.com
Other Peripheral Tissues: Cortistatin expression has also been documented in peripheral nociceptive neurons, fetal heart, fetal lung, prostate, colon, and kidney. researchgate.netnih.govstanford.edukarger.com
Regulation of Cortistatin Expression under Physiological and Pathological Conditions
The expression of cortistatin is not static; it is dynamically regulated by various physiological states and pathological insults.
Circadian Rhythm and Sleep Deprivation Influence
Cortistatin expression is influenced by the sleep-wake cycle. Studies have shown that steady-state levels of preprocortistatin mRNA oscillate during the light-dark cycle. researchgate.net Furthermore, sleep deprivation significantly impacts its expression. Total sleep deprivation for 24 hours can lead to a four-fold increase in cortical cortistatin mRNA expression. researchgate.netnih.govd-nb.info These elevated levels progressively return to baseline after a period of sleep recovery. researchgate.net This suggests a role for cortistatin in sleep homeostasis. researchgate.netd-nb.info Research also indicates that brain-derived neurotrophic factor (BDNF) may regulate the expression of cortistatin in the context of sleep. nih.govd-nb.info
Modulation by Inflammatory Stimuli
The expression of cortistatin is modulated by inflammatory conditions, though the direction of this change can vary depending on the context. In some instances, inflammatory stimuli can increase cortistatin expression. For example, activated inflammatory cells have been shown to have increased expression of cortistatin. nih.gov In response to bacterial-induced meningoencephalitis, levels of cortistatin were found to be elevated in the cerebrospinal fluid. karger.com Similarly, direct activation of peptidergic nociceptors with inflammatory mediators like nerve growth factor (NGF) increased the release of cortistatin from dorsal root ganglia neuron cultures. ugr.es
Conversely, in other situations, inflammatory stimuli can lead to decreased cortistatin expression. For example, tumor necrosis factor-alpha (TNF-α) has been shown to decrease the expression of cortistatin in human coronary endothelial cells. amegroups.org Studies have also reported that inflammatory stimuli impair the expression of cortistatin in synovial cells and vertebral disc cells. karger.com
Correlation with Disease Severity (e.g., Arthritis, EAE, Diabetic Retinopathy)
A negative correlation has been observed between cortistatin levels and the severity of certain diseases.
Arthritis: In experimental models of arthritis, a negative correlation exists between the levels of cortistatin in the affected joint and the severity of the disease. karger.com Cortistatin-deficient mice with monoarticular arthritis developed a more severe disease. karger.com Treatment with cortistatin in a collagen-induced arthritis model significantly reduced disease severity, including joint swelling and tissue destruction. nih.gov
Experimental Autoimmune Encephalomyelitis (EAE): Similarly, in EAE, an animal model for multiple sclerosis, lower levels of cortistatin in the spinal cord correlate with more severe disease. karger.com Treatment with cortistatin has been shown to reduce the clinical severity and incidence of EAE. mdpi.comaai.org
Diabetic Retinopathy: In patients with diabetic retinopathy, a condition characterized by retinal neurodegeneration and glial activation, low levels of cortistatin have been observed in the retina. karger.com Studies have found that aqueous humor cortistatin levels are decreased in diabetic patients, both with and without diabetic retinopathy, compared to healthy individuals. nih.gov Although not statistically significant, there was a trend towards lower aqueous humor cortistatin levels in patients with diabetic retinopathy compared to diabetic patients without it. nih.gov
Receptor Pharmacology and Downstream Signaling Pathways
Cortistatin exerts its biological effects by binding to and activating several G protein-coupled receptors (GPCRs). Due to its structural similarity to somatostatin, cortistatin binds to all five known somatostatin receptors (SSTR1-5). researchgate.netfrontiersin.org This shared receptor usage explains some of the overlapping pharmacological properties between the two neuropeptides, such as the inhibition of neuronal activity and cell proliferation. researchgate.netkarger.com
However, cortistatin also has unique receptor interactions that distinguish it from somatostatin. It can bind to the growth hormone secretagogue receptor (GHSR1a), also known as the ghrelin receptor. researchgate.netamegroups.org Furthermore, cortistatin is a potent agonist for the Mas-related G-protein coupled receptor member X2 (MrgX2). researchgate.netcapes.gov.br There is also evidence suggesting the existence of a yet-to-be-identified cortistatin-specific receptor. researchgate.net Recent studies have also indicated that cortistatin can directly bind to tumor necrosis factor-α (TNF-α) receptors. nih.gov
The activation of these receptors by cortistatin triggers various downstream signaling pathways.
cAMP Inhibition: Similar to somatostatin, cortistatin binding to SSTRs leads to a decrease in intracellular cyclic AMP (cAMP) production. researchgate.net
Calcium Mobilization: Activation of the MrgX2 receptor by cortistatin stimulates an increase in intracellular calcium levels, suggesting it is coupled to Gq proteins. capes.gov.br This pathway does not appear to involve changes in cAMP levels. capes.gov.br
MAPK/ERK and PI3K/Akt Pathways: The involvement of the ERK/mTOR and PI3K/Akt/mTOR signaling pathways in cortistatin's effects appears to be context-dependent. For instance, studies on its antidepressant-like effects suggest these pathways are not involved. frontiersin.org However, activation of SSTR2 can lead to the activation of ERK and PI3K in certain cell types. guidetopharmacology.org
NF-κB Pathway Inhibition: In the context of osteoarthritis, cortistatin has been shown to inhibit the activation of the NF-κB signaling pathway, a key pathway in inflammation. nih.gov
GABAergic Signaling: Some of the central effects of cortistatin, such as its antidepressant-like actions, appear to be mediated through the GABAergic system, specifically involving GABA-A receptors. frontiersin.org
{"article_body":"### 3.3.1. Binding Affinity and Activation of Somatostatin Receptors (SSTR1-5)\n\nCorticostatin (CST), a neuropeptide with significant structural similarity to somatostatin (SST), demonstrates the ability to bind to all five known somatostatin receptor subtypes (SSTR1-5). genecards.orgspandidos-publications.com This interaction is a consequence of the shared amino acid sequence (FWKT) between CST-14 and SST-14, which is crucial for binding to these receptors. nih.govresearchgate.net The binding affinities of CST for SSTRs are in the low nanomolar range, comparable to those of somatostatin itself. stanford.edu For instance, human CST-17 has been shown to effectively displace radiolabeled SST-14 from all five SSTR subtypes expressed in transfected cell lines. stanford.edu Similarly, Cortistatin-29 exhibits high affinity for all SSTR subtypes, with reported IC50 values of 2.8 nM for SSTR1, 7.1 nM for SSTR2, 0.2 nM for SSTR3, 3.0 nM for SSTR4, and 13.7 nM for SSTR5. medchemexpress.com Cortistatin-14 also displays potent binding to all somatostatin receptors, with IC50 values of 5 nM at sst1, 0.09 nM at sst2, 0.3 nM at sst3, 0.2 nM at sst4, and 0.3 nM at sst5. \n\nUpon binding, This compound (B569364) activates these G protein-coupled receptors, initiating downstream signaling cascades. spandidos-publications.comnews-medical.net This activation leads to various cellular responses, many of which overlap with the known functions of somatostatin. nih.govresearchgate.net Recent high-resolution cryogenic electron microscopy (cryo-EM) structures of SSTR5 in complex with cortistatin-17 (CST17) have provided detailed insights into the activation mechanism. news-medical.netpnas.orgnih.gov The binding of CST17 induces a conformational change in the receptor, specifically a rearrangement of a "hydrophobic lock" formed by transmembrane helices TM3 and TM6. news-medical.netnih.gov This rearrangement results in an outward movement of TM6, which is a critical step for the coupling and activation of the G protein, thereby initiating intracellular signaling. news-medical.netnih.gov\n\n\n\n| Data Table: Binding Affinities of this compound Forms to Somatostatin Receptors (SSTRs) |\n| :--- | :--- | :--- | :--- | :--- | :--- |\n| Cortistatin Form | SSTR1 (IC50) | SSTR2 (IC50) | SSTR3 (IC50) | SSTR4 (IC50) | SSTR5 (IC50) |\n| Cortistatin-29 medchemexpress.com | 2.8 nM | 7.1 nM | 0.2 nM | 3.0 nM | 13.7 nM |\n| Cortistatin-14 | 5 nM | 0.09 nM | 0.3 nM | 0.2 nM | 0.3 nM |\n\n### 3.3.2. Interaction with Non-Somatostatin Receptors\n\nBeyond its interaction with somatostatin receptors, this compound exhibits a unique characteristic by binding to other G protein-coupled receptors, a property not shared by somatostatin. nih.govresearchgate.net This expanded receptor profile is responsible for many of this compound's distinct physiological functions. nih.govahajournals.org\n\n#### 3.3.2.1. Ghrelin Receptor (GHSR1/GHSR) as a Key Mediator\n\nthis compound, but not somatostatin, has been demonstrated to bind to the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). frontiersin.orgoup.com It can displace the natural ligand, acylated ghrelin, from its binding sites. frontiersin.orgoup.com This interaction with the ghrelin system distinguishes this compound from being a mere functional analog of somatostatin. frontiersin.org The binding affinity of this compound for GHSR1a is within the nanomolar range, similar to its affinity for somatostatin receptors. ahajournals.org This interaction is a key factor in some of this compound's unique biological activities, such as its stimulatory effect on prolactin secretion, which can be blocked by a GHS-R1a antagonist. frontiersin.org While this compound itself binds to GHS-R1a, a synthetic analog, CST-8, which was designed to bind GHS-R1a without interacting with somatostatin receptors, did not show significant modulatory effects on hormone secretion in human studies. nih.gov\n\n#### 3.3.2.2. Mas-related Gene X-2 (MrgX2) as a Human Selective Receptor\n\nThe human Mas-related gene X-2 (MrgX2), a G protein-coupled receptor, has been identified as a selective receptor for this compound. stanford.edu Cortistatin-14 acts as a potent agonist for MrgX2, with an EC50 of 25 nM in HEK293 cells. This receptor is primarily expressed on mast cells and in the dorsal root ganglion. uniprot.org The interaction with MrgX2 is another feature that differentiates this compound's actions from those of somatostatin. nih.gov Activation of MrgX2 by various ligands, including cortistatin-14, can trigger cellular responses such as mast cell degranulation. mdpi.com In cells expressing the MrgX2 receptor, cortistatin stimulates an increase in intracellular calcium but does not affect cAMP levels, indicating that the receptor is coupled to Gq proteins. mybiosource.com\n\n### 3.3.3. Intracellular Signaling Cascades\n\nThe binding of this compound to its various receptors initiates distinct intracellular signaling pathways, leading to its diverse physiological effects.\n\n#### 3.3.3.1. Regulation of cAMP Production\n\nSimilar to somatostatin, this compound's activation of somatostatin receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular production of cyclic AMP (cAMP). nih.govresearchgate.netuniprot.org This inhibitory effect on cAMP production is a well-established consequence of SSTR signaling, as these receptors are coupled to inhibitory G proteins (Gi). medchemexpress.comuniprot.org However, when interacting with the ghrelin receptor in human aortic smooth muscle cells, this compound has been observed to increase cAMP levels. ahajournals.org\n\n#### 3.3.3.2. Activation of p38-Mitogen-Activated Protein Kinase (p38-MAPK)\n\nthis compound has been shown to activate the p38-mitogen-activated protein kinase (p38-MAPK) signaling pathway. ahajournals.org In human aortic smooth muscle cells, this compound-induced activation of p38-MAPK contributes to the inhibition of cell proliferation. ahajournals.org The activation of this pathway appears to be a crucial component of this compound's regulatory effects on vascular smooth muscle cell function. ahajournals.orgamegroups.org This signaling pathway is distinct from some of the classical pathways associated with somatostatin, further highlighting the unique biological profile of this compound.\n\n| Table of Compounds |\n| :--- |\n| this compound (CST) |\n| Somatostatin (SST) |\n| Ghrelin |\n| Octreotide |\n| Pasireotide |\n| Corticosterone |\n| Mifepristone |\n| PD98059 |\n| SB202190 |\n| SB203580 |\n| SP600125 |\n| XMD17-32 |\n| Substance P (SP) |\n| Nerve growth factor (NGF) |\n| Calcitonin gene-related peptide (CGRP) |\n| Vasoactive intestinal polypeptide (VIP) |\n| Compound 48/80 |\n| Cathelicidin LL-37 |", "metadata": {"description": "This article details the chemical compound this compound, focusing on its binding to somatostatin and non-somatostatin receptors, and the subsequent intracellular signaling cascades, supported by data tables and research findings.", "keywords": ["this compound", "Somatostatin Receptors", "SSTR1-5", "Ghrelin Receptor", "GHSR1a", "Mas-related Gene X-2", "MrgX2", "cAMP", "p38-MAPK", "Neuropeptide"], "title": ""}}]}
Intracellular Signaling Cascades
Inhibition of Akt Activity
This compound (CST) has been shown to inhibit the activity of Akt, a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as cell growth, proliferation, and survival. In human aortic smooth muscle cells (hAoSMCs), CST, along with ghrelin, was found to reduce the platelet-derived growth factor (PDGF)-induced phosphorylation and activation of Akt. ahajournals.org This inhibitory effect on Akt activity is a critical component of the mechanism by which CST arrests cell growth. ahajournals.org The inhibition of Akt by CST is also observed in other cell types and is associated with its anti-proliferative and anti-tumor effects. ahajournals.orgnih.gov For instance, in androgen-independent prostate cancer cells, the antitumor capacity of CST is linked to the modulation of oncogenic signaling pathways, including the Akt pathway. nih.gov
Modulation of Rac1 Activation and Cytosolic Calcium
This compound has been demonstrated to modulate the activation of Rac1, a small GTPase involved in cell motility, and cytosolic calcium levels. In human aortic smooth muscle cells, CST impairs lamellipodia formation and migration towards platelet-derived growth factor (PDGF) by inhibiting Rac1 activation and increases in cytosolic calcium. ahajournals.orgnih.gov This effect is dependent on the ghrelin receptor. ahajournals.orgnih.gov The regulation of Rac1 and calcium is a key mechanism underlying CST's inhibitory effects on cell migration. ahajournals.orgnih.gov While CST has been shown to reduce Rac1 activation in the context of smooth muscle cell migration, it is interesting to note that in other cell types, such as keratinocytes, the related peptide somatostatin has been shown to decrease the activity of Rac1, which in turn limits lamellipodia formation and cell migration. plos.org Furthermore, in mast cells, the activation of Rac GTPases is regulated by intracellular calcium through calmodulin. nih.gov
Immunomodulatory and Anti-Inflammatory Research
Endogenous Role in Immune Regulation and Homeostasis
This compound is recognized as a crucial endogenous factor in the regulation of the immune system and the maintenance of homeostasis. karger.comnih.gov It is produced by immune cells and exerts potent anti-inflammatory actions, contributing to the control of immune tolerance and the resolution of inflammatory responses. karger.comnih.gov CST is a key element in the bidirectional communication between the neuroendocrine and immune systems, helping to regulate the body's responses to internal and external threats. karger.comnih.gov The absence of endogenous CST has been shown to predispose to a weakened brain endothelium, dysregulated immune activity, and an exacerbated pro-inflammatory state, highlighting its importance in maintaining immune balance. unirioja.esbiorxiv.org
Production by Immune Cells (e.g., Lymphocytes, Monocytes, Macrophages, Dendritic Cells)
This compound is produced by a variety of immune cells, underscoring its role as an intrinsic immunomodulator. karger.comresearchgate.net Studies have demonstrated that human lymphoid organs, such as the thymus and spleen, as well as isolated immune cells including B and T lymphocytes, monocytes, macrophages, and dendritic cells (DCs), produce CST. karger.comresearchgate.net The expression of CST mRNA is upregulated during the differentiation of monocytes into macrophages and dendritic cells. eur.nlphysiology.org Furthermore, its production can be stimulated by inflammatory signals like lipopolysaccharide (LPS), suggesting that CST is actively involved in the immune response. eur.nlphysiology.org This production by immune cells supports the concept of an autocrine and paracrine action of CST within the immune system. karger.com
Modulation of Inflammatory Cytokine and Chemokine Production
A significant aspect of this compound's anti-inflammatory function is its ability to inhibit the production of a wide range of pro-inflammatory mediators. Research has consistently shown that CST treatment effectively reduces the levels of key inflammatory cytokines and chemokines. karger.com
Specifically, CST has been found to inhibit the production of:
Tumor Necrosis Factor-alpha (TNF-α) : CST has been shown to inhibit the production of TNF-α by activated macrophages and in various inflammatory models, including experimental colitis and arthritis. pnas.orgnih.gov
Interleukin-6 (IL-6) : The production of IL-6 by activated macrophages and in inflammatory conditions like colitis and arthritis is significantly reduced by CST. pnas.orgnih.gov
Interleukin-1beta (IL-1β) : CST treatment has been demonstrated to decrease the production of IL-1β by activated macrophages and in animal models of colitis and arthritis. pnas.orgnih.gov
Interleukin-12 (IL-12) : The production of IL-12 by activated macrophages and in the joints of mice with experimental arthritis is inhibited by CST. karger.compnas.orgnih.gov
Macrophage Inflammatory Protein-2 (MIP-2) : CST has been shown to inhibit the release of the chemokine MIP-2 from activated macrophages and in models of colitis and arthritis. karger.compnas.orgnih.gov
Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES/CCL5) : The release of RANTES by activated macrophages and synovial cells is inhibited by CST. karger.compnas.orgnih.gov
Stimulation of Anti-inflammatory Cytokine (e.g., IL-10)
A key aspect of cortistatin's anti-inflammatory profile is its ability to promote the production of interleukin-10 (IL-10), a potent anti-inflammatory cytokine. In various experimental models, CST administration has been shown to increase the systemic and local levels of IL-10. rupress.orgnih.gov For instance, in macrophages activated by the bacterial endotoxin (B1171834) lipopolysaccharide (LPS), cortistatin treatment inhibits the production of pro-inflammatory cytokines while simultaneously stimulating IL-10 secretion. karger.comresearchgate.net This effect is crucial for dampening excessive inflammatory reactions.
This induction of IL-10 is a recurring observation across different models of inflammatory and autoimmune diseases. Studies on experimental colitis have demonstrated that the therapeutic effects of cortistatin are associated with increased levels of IL-10 in the colonic mucosa. nih.govpnas.org Similarly, in a model of rheumatoid arthritis, cortistatin treatment led to an increase in IL-10 and another regulatory cytokine, transforming growth factor-beta 1 (TGF-β1), which contributed to the amelioration of the disease. nih.govnih.gov The ability of cortistatin to foster an anti-inflammatory environment by boosting IL-10 production is a central component of its therapeutic potential. nih.gov
Regulation of Immune Cell Function and Trafficking
Cortistatin exerts profound control over the function and movement of various immune cells, thereby modulating the course of an immune response. It influences key cells of both the innate and adaptive immune systems, tipping the balance from a pro-inflammatory to an anti-inflammatory and regulatory state. karger.com
Cortistatin can deactivate the co-stimulatory response of antigen-presenting cells (APCs) like macrophages and dendritic cells (DCs). karger.com These cells are crucial for initiating adaptive immune responses by presenting antigens to T cells. This process requires not only the antigen signal but also co-stimulatory signals from molecules on the APC surface, such as CD80 and CD86. While some studies suggest cortistatin's primary effect is directly on T cells, others indicate it acts as a potent macrophage-deactivating factor, down-regulating the secretion of a wide array of inflammatory mediators. karger.comnih.govnih.gov This deactivation can limit the clonal expansion of pro-inflammatory T cells under inflammatory conditions. karger.com However, one study on experimental autoimmune myocarditis found that cortistatin failed to regulate DC functions, including the expression of co-stimulatory molecules, suggesting its effects might be context-dependent. nih.gov
Cortistatin has a significant inhibitory effect on the development and function of autoreactive T helper (Th) cells, particularly the pro-inflammatory Th1 and Th17 lineages. karger.comnih.gov These cell types are major drivers of autoimmune diseases. nih.gov In preclinical models of multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease, treatment with cortistatin consistently impaired the development of self-reactive Th1 and Th17 cells in lymphoid organs. karger.comaai.org
This impairment is achieved by directly targeting CD4+ T cells, affecting their differentiation into effector cells. karger.com For example, in collagen-induced arthritis, cortistatin administration decreased the antigen-specific expansion of Th1 cells. nih.govnih.gov Similarly, in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, cortistatin treatment reduced the number and activation of encephalitogenic Th1 and Th17 cells in both the peripheral nervous system and the central nervous system. aai.orgresearchgate.net This suppressive effect on pro-inflammatory T cell subsets is a critical mechanism behind cortistatin's therapeutic efficacy in autoimmune disorders. karger.comresearchgate.net
In addition to suppressing pro-inflammatory T cells, cortistatin actively promotes the generation and expansion of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing autoimmunity. karger.comaai.org Administration of cortistatin in animal models of autoimmune disorders has been shown to increase the number of various Treg populations, including CD4+CD25+Foxp3+ Tregs and T cells that produce the regulatory cytokines TGF-β1 and IL-10. karger.comnih.govaai.org
Foxp3 is a key transcription factor for the development and function of Tregs. wikipedia.org The induction of these regulatory cells is a key component of cortistatin's long-lasting therapeutic effects. karger.com For instance, in models of EAE and inflammatory bowel disease, the amelioration of the disease by cortistatin was concomitant with an increase in CD4+FoxP3+ Treg cells and IL-10-secreting T cells. karger.comnih.govaai.org These induced Tregs are capable of suppressing the activity of self-reactive Th1 and Th17 cells, thereby controlling the destructive inflammatory response. karger.com The development of these peripheral Tregs is often driven by exposure to antigens in the presence of cytokines like TGF-β. imrpress.com
Cortistatin is a potent modulator of macrophage and microglia activity. karger.combiorxiv.org It acts as a deactivating factor for these cells, which are key players in the inflammatory process. karger.comnih.gov In vitro studies have shown that cortistatin down-regulates the production of a wide array of inflammatory mediators by activated macrophages, including cytokines, chemokines, and cytotoxic molecules like nitric oxide. karger.comrupress.org This deactivating effect is not just a consequence of reduced immune cell infiltration but a direct action on the macrophages and microglia themselves. nih.govpnas.org
In the central nervous system, microglia are the resident immune cells, and their activation is a hallmark of neuroinflammation. nih.gov Cortistatin has been shown to regulate glial activity, shifting them from a pro-inflammatory to a more neuroprotective phenotype. aai.orgbiorxiv.org For instance, in a preclinical model of ischemic stroke, cortistatin treatment modulated microglia reactivity, inducing a shift towards a more ramified, homeostatic-like morphology. biorxiv.orgbiorxiv.org This modulation of macrophage and microglia activity is crucial for cortistatin's protective effects in both peripheral inflammatory conditions and neuroinflammatory disorders. karger.combiorxiv.org
Induction and Expansion of Regulatory T Cells (Treg) (e.g., CD4+CD25+Foxp3+ Treg, TGFβ1/IL-10-producing T cells)
Therapeutic Efficacy in Preclinical Models of Inflammatory and Autoimmune Disorders
The immunoregulatory properties of cortistatin have translated into significant therapeutic efficacy in a wide range of preclinical models of inflammatory and autoimmune diseases. karger.commdpi.comiasp-pain.org Systemic treatment with cortistatin has been shown to ameliorate the severity and incidence of conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), multiple sclerosis, and sepsis. karger.commdpi.com
In a mouse model of rheumatoid arthritis, cortistatin treatment after disease onset significantly reduced joint swelling and abrogated the destruction of cartilage and bone. nih.govnih.gov In models of IBD, cortistatin ameliorated clinical and histological signs of colitis, reduced inflammatory responses, and increased survival rates. nih.govpnas.orgpnas.org For neuroinflammatory conditions like EAE, cortistatin treatment reduced clinical severity, inflammatory infiltrates in the spinal cord, and subsequent demyelination and axonal damage. aai.orgresearchgate.net The therapeutic effects in these diverse models are consistently linked to cortistatin's ability to downregulate pro-inflammatory responses while promoting regulatory pathways. karger.comnih.gov These findings underscore the potential of cortistatin as a basis for developing novel therapies for chronic inflammatory and autoimmune diseases. nih.govmdpi.com
Sepsis and Endotoxemia
This compound (CST) has demonstrated significant therapeutic potential in preclinical models of sepsis and endotoxemia, conditions characterized by a hyperactive and dysregulated systemic inflammatory response to severe bacterial infections. karger.comnih.govnih.gov Administration of CST has been shown to improve survival rates in various murine models, including lipopolysaccharide (LPS)-induced endotoxemia, cecal ligation and puncture (CLP), and Escherichia coli infection. karger.comnih.govnih.gov
The protective effects of CST are attributed to its ability to modulate the inflammatory cascade at multiple levels. nih.gov It effectively reduces the systemic and local levels of a wide array of pro-inflammatory mediators. nih.gov This includes a down-regulation in the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-1β, and IL-12 by activated macrophages. karger.com Concurrently, CST stimulates the production of the anti-inflammatory cytokine IL-10. karger.com
Furthermore, CST treatment prevents the histopathological damage associated with septic shock, such as inflammatory cell infiltration and disseminated intravascular coagulation in vital organs like the liver, lungs, and intestine. karger.comnih.govresearchgate.net It also decreases the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, in these organs. nih.gov In the context of sepsis-associated encephalopathy (SAE), CST has shown neuroprotective effects by reducing neuroinflammation, inhibiting microglial activation, and preserving the integrity of the blood-brain barrier. researchgate.net Clinical observations have noted elevated plasma levels of CST in patients with sepsis, suggesting its potential role as a biomarker. nih.govamegroups.cn
Table 1: Effects of this compound in Sepsis and Endotoxemia Models
| Model | Key Findings | References |
|---|---|---|
| LPS-induced Endotoxemia | Improved survival; Decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-12); Increased anti-inflammatory cytokine (IL-10); Reduced inflammatory cell infiltration and MPO activity in organs. | karger.comnih.gov |
| Cecal Ligation and Puncture (CLP) | Improved survival; Prevented septic shock-associated histopathology; Protected against myocardial injury by inhibiting cardiomyocyte pyroptosis. | karger.comnih.govnih.gov |
| E. coli Infection | Improved survival. | karger.comnih.gov |
| Sepsis-Associated Encephalopathy (SAE) | Reduced neuroinflammation; Inhibited microglial activation; Preserved blood-brain barrier integrity; Improved cognitive function. | researchgate.netresearchgate.net |
Inflammatory Bowel Disease (Crohn's Disease, Ulcerative Colitis)
This compound has emerged as a promising therapeutic agent for inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis. These chronic conditions are characterized by severe, T helper 1 (Th1)-driven inflammation of the gastrointestinal tract. pnas.org In murine models of colitis, treatment with CST has been shown to significantly ameliorate the clinical and histopathological severity of the disease. pnas.org This includes a reduction in body weight loss, diarrhea, and inflammation, leading to an increased survival rate. pnas.org
The therapeutic action of CST in IBD is associated with the down-regulation of the inflammatory and Th1-driven autoimmune responses. pnas.org It modulates a broad spectrum of inflammatory mediators within the intestinal mucosa. pnas.org Specifically, CST treatment leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, interferon-gamma (IFN-γ), IL-6, IL-12, and IL-17 by mucosal immune cells. researchgate.net Simultaneously, it increases the levels of the anti-inflammatory cytokine IL-10. researchgate.netpnas.org This modulation of the cytokine environment contributes to the deactivation of the intestinal inflammatory response and helps restore mucosal immune tolerance. pnas.org
A key mechanism of CST's action in IBD appears to be the deactivation of resident and infiltrating mucosal macrophages. researchgate.net Furthermore, CST has been shown to be effective even in established colitis and can help prevent the recurrence of the disease. pnas.org Due to its potent anti-inflammatory and immunomodulatory effects, CST and its more stable analogues are being explored as potential novel treatments for IBD, showing superior anti-inflammatory activity compared to some existing therapies in preclinical models. irbbarcelona.orgbiotech-spain.combcnpeptides.com
Rheumatoid Arthritis
In the context of rheumatoid arthritis (RA), an autoimmune disease characterized by chronic joint inflammation, cortistatin has demonstrated significant therapeutic effects in preclinical models. karger.comnih.gov In the collagen-induced arthritis (CIA) model in mice, which shares many features with human RA, treatment with cortistatin significantly reduced the severity of established arthritis. nih.gov This included a complete abrogation of joint swelling and the prevention of cartilage and bone destruction. nih.gov
The therapeutic efficacy of cortistatin in experimental arthritis is linked to its potent anti-inflammatory and immunomodulatory properties. karger.comnih.gov It effectively suppresses the two main pathological components of the disease: the inflammatory response and the Th1-driven autoimmune response. nih.gov Treatment with cortistatin leads to a marked reduction in the production of various pro-inflammatory cytokines and chemokines within the inflamed joints. nih.govresearchgate.net Systemically, it decreases the serum levels of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov
Furthermore, cortistatin has been shown to down-regulate the antigen-specific Th1 cell expansion and induce the production of regulatory cytokines, including interleukin-10 (IL-10) and transforming growth factor-beta 1 (TGF-β1). nih.gov It also deactivates synovial cells, which are key players in the pathology of RA, through both somatostatin and ghrelin receptors. nih.gov These findings highlight cortistatin as a potential therapeutic agent for RA, capable of targeting both the inflammatory and autoimmune facets of the disease. karger.comugr.es
Experimental Autoimmune Encephalomyelitis (EAE) as a Model for Multiple Sclerosis
This compound (CST) has shown significant therapeutic potential in experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS). nih.govresearchgate.netachucarro.org Systemic treatment with CST has been found to reduce the clinical severity and incidence of EAE in both chronic and relapsing-remitting models. nih.govresearchgate.net This therapeutic effect is associated with a reduction in inflammatory infiltrates in the spinal cord, which in turn leads to decreased demyelination and axonal damage. nih.govresearchgate.netmdpi.com
The beneficial effects of CST in EAE are multifaceted, targeting both the autoimmune and inflammatory components of the disease. nih.govresearchgate.net CST treatment decreases the presence and activation of encephalitogenic Th1 and Th17 cells, which are key drivers of the autoimmune attack on the central nervous system. nih.govresearchgate.net It also downregulates the expression of various inflammatory mediators. nih.govresearchgate.net Concurrently, CST promotes immune regulation by increasing the number of regulatory T cells (Tregs) that can suppress the harmful autoimmune response. karger.comnih.gov
Beyond its immunomodulatory effects, CST also exhibits neuroprotective and regenerative properties. nih.gov It regulates the activity of glial cells, which play a crucial role in the inflammatory and degenerative processes in MS. nih.govmdpi.com CST has been shown to protect oligodendrocytes, the myelin-producing cells in the CNS, from oxidative stress-induced cell death. mdpi.com Interestingly, while therapeutic administration of CST is beneficial, studies on cortistatin-deficient mice have yielded paradoxical results, showing a partial resistance to EAE, which was associated with elevated levels of circulating glucocorticoids. nih.govresearchgate.net This suggests a complex role for endogenous CST in the neuroimmune system. nih.gov
Lung Inflammation and Uveitis
This compound has demonstrated protective effects in preclinical models of lung inflammation and uveitis. mdpi.comresearchgate.net In models of acute lung injury (ALI) induced by bacterial endotoxins, cortistatin has been shown to impair the acute inflammatory cascade. It achieves this by down-regulating the production of various inflammatory cytokines and chemokines by activated macrophages in the bronchoalveolar lavage fluid. This reduction in inflammatory mediators helps to prevent the subsequent disruption of the epithelial integrity in the lungs. Studies on cortistatin-deficient mice have revealed that a lack of this neuropeptide exacerbates the severity of ALI and pulmonary inflammation, highlighting the endogenous protective role of cortistatin in the lungs. researchgate.net
In the context of uveitis, an inflammatory condition of the eye, cortistatin has also shown anti-inflammatory effects. biossantibodies.comdovepress.comphysiology.org In a rat model of endotoxin-induced uveitis, cortistatin treatment was found to be effective in reducing inflammation. biossantibodies.com The immunomodulatory properties of cortistatin, including its ability to regulate a wide range of inflammatory mediators, are believed to contribute to its therapeutic potential in these inflammatory conditions. mdpi.com
Neurobiological and Neuroprotective Research
Modulation of Neuronal Activity and Synaptic Transmission
This compound (CST) was originally discovered based on its ability to suppress neuronal activity in the brain cortex. mdpi.com It is a neuropeptide primarily expressed in a specific subset of interneurons in the cerebral cortex and hippocampus. eneuro.orguniprot.org Research has shown that CST plays a significant role in modulating neuronal excitability and synaptic transmission. nih.govstanford.edu
One of the key mechanisms through which CST exerts its effects is by modulating ion channels in neurons. nih.gov Studies on hippocampal CA1 pyramidal neurons have revealed that CST can augment specific potassium (K+) conductances, similar to somatostatin, leading to an inhibition of neuronal firing. nih.govjneurosci.org However, CST has a distinct effect that is not shared by somatostatin; it also enhances the hyperpolarization-activated cation current, known as the h-current (Ih). nih.govstanford.edujneurosci.org The h-current is crucial for regulating synaptic integration and oscillatory activity in neuronal networks. nih.govstanford.edu By augmenting Ih, CST can influence the integrative properties of neurons and shape brain rhythms, which is thought to be related to its sleep-modulating effects. jneurosci.org
Furthermore, CST has been implicated in the modulation of synaptic plasticity, a fundamental process for learning and memory. nih.gov Transgenic mice that overexpress cortistatin exhibit a blockade of long-term potentiation (LTP) in the dentate gyrus of the hippocampus, a key cellular mechanism underlying learning. nih.gov This deficit in LTP correlates with significant impairments in hippocampal-dependent spatial learning. nih.gov These findings suggest that CST is an important endogenous modulator of cognitive functions. nih.gov
Table 2: Modulation of Neuronal Activity by this compound
| Neuronal Effect | Mechanism | Brain Region | References |
|---|---|---|---|
| Suppression of Neuronal Activity | Augmentation of K+ conductances | Hippocampus | nih.govjneurosci.org |
| Modulation of Synaptic Integration | Augmentation of h-current (Ih) | Hippocampus | nih.govstanford.edujneurosci.org |
| Blockade of Long-Term Potentiation (LTP) | Not fully elucidated | Dentate Gyrus (Hippocampus) | nih.gov |
| Impairment of Spatial Learning | Correlated with LTP blockade | Hippocampus | nih.gov |
Regulation of Sleep-Wake Cycles and Locomotor Activity
Cortistatin (CST) has been identified as a significant endogenous factor in the regulation of sleep and wakefulness, exhibiting properties distinct from its structural relative, somatostatin (SRIF). researchgate.netnih.gov Early studies revealed that intracerebroventricular administration of CST-14, a common isoform of cortistatin, markedly reduces locomotor activity in rats, an effect opposite to that observed with SRIF-14 at similar concentrations. stanford.eduahajournals.org This suggests a unique physiological role for CST in behavioral depression.
The primary sleep-related function of cortistatin is the promotion of slow-wave sleep (SWS). researchgate.net Research indicates that cortistatin likely induces SWS by depressing cortical activity, possibly through the antagonism of the excitatory effects of acetylcholine on the cortex and by enhancing the hyperpolarizing activity of cortical neurons. researchgate.netnih.gov The expression of messenger RNA (mRNA) that codes for cortistatin demonstrates a circadian rhythm and is significantly upregulated following sleep deprivation, further supporting its role as a homeostatic sleep modulatory factor. researchgate.netnih.govnih.gov
Table 1: Effects of Cortistatin on Sleep and Locomotor Activity This table is interactive. You can sort and filter the data.
| Finding | Model System | Key Outcome | Reference(s) |
|---|---|---|---|
| Induction of Slow-Wave Sleep | Rodent models | CST promotes SWS, unlike SRIF. | researchgate.netnih.gov |
| Reduction of Locomotor Activity | Rats | Intracerebroventricular CST-14 injection markedly decreased motor activity. | stanford.eduahajournals.org |
| Circadian Rhythm Expression | Mice | Cortistatin mRNA expression follows a circadian pattern and increases with sleep deprivation. | researchgate.netnih.govnih.gov |
| Antagonism of Acetylcholine | In vitro/functional studies | CST appears to antagonize the excitatory effects of acetylcholine in the cortex. | researchgate.net |
Neuroprotective Effects in Neurological Disorders
Cortistatin has emerged as a pleiotropic neuropeptide with significant neuroprotective capabilities, demonstrating therapeutic potential in a range of preclinical models of neurological disorders. biorxiv.org Its beneficial effects are often attributed to its ability to modulate neuroinflammation, glial cell function, and neuronal survival pathways. biorxiv.orgnih.gov
In the context of ischemic stroke, cortistatin demonstrates multifaceted neuroprotective actions. csic.es Studies using a preclinical middle cerebral artery occlusion (MCAO) model show that peripheral administration of cortistatin, when timed appropriately, significantly reduces neurological damage and enhances functional recovery. csic.esnih.govbiorxiv.org The neuroprotection conferred by cortistatin is comprehensive, involving the modulation of glial reactivity, facilitation of blood-brain barrier (BBB) recovery, and regulation of both local and systemic immune responses. csic.esbiorxiv.org
Research highlights that the absence of endogenous cortistatin exacerbates stroke severity, leading to worse neurological scores, a more severe microglial response, and a disrupted BBB. unirioja.es Conversely, treatment with cortistatin can reverse these outcomes, resulting in smaller lesion sizes and improved neurological function. unirioja.es Interestingly, the timing of administration is critical; while cortistatin given 24 hours post-stroke is beneficial, immediate or early administration can be detrimental, suggesting that premature interruption of inflammatory processes may compromise endogenous neuroprotective mechanisms. csic.esnih.gov Cortistatin's ability to regulate glial scar formation and support BBB integrity underscores its potential as a novel therapeutic agent for stroke. biorxiv.orgunirioja.es
Excitotoxicity, a pathological process where excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a common mechanism in many neurological disorders. wikipedia.orgtermedia.pl Cortistatin has shown protective effects in models of neuroinflammatory and neuroimmune injury, including those involving excitotoxicity. biorxiv.orgnih.gov In hypothalamic neurons, cortistatin inhibits glutamate-induced responses, suggesting a direct role in counteracting excitotoxic cascades. stanford.edu
The neuroprotective effects of cortistatin observed in conditions like ischemic stroke are partly due to its ability to mitigate the downstream consequences of excitotoxicity, such as neuronal death and reactive gliosis. biorxiv.org By modulating glial cell function and reducing the production of inflammatory mediators, cortistatin helps to create a more favorable environment for neuronal survival in the face of an excitotoxic insult. biorxiv.orgmdpi.comresearchgate.net
Cortistatin has demonstrated significant neuroprotective and immunomodulatory effects in preclinical models of bacterial meningoencephalitis. nih.gov In a rat model of Klebsiella pneumoniae meningoencephalitis, brain infection was found to increase the expression of endogenous cortistatin mRNA. oup.comcolab.ws
Post-infection treatment with cortistatin was shown to reduce leukocyte infiltration into the brain, attenuate the production of proinflammatory cytokines in neuron-glia cultures, and lessen clinical signs of illness. oup.comcolab.ws Furthermore, cortistatin administration resulted in reduced neuronal loss, indicating a direct neuroprotective effect independent of its anti-inflammatory actions. oup.com These findings suggest that cortistatin acts as an endogenous protective factor during central nervous system infections and has potential as an adjunctive therapy to reduce inflammation and neuronal damage. oup.comkarger.com
The therapeutic potential of cortistatin has been investigated in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease (PD), a disorder characterized by the progressive loss of dopaminergic neurons. mdpi.comnih.gov Studies have shown that systemic administration of cortistatin mitigates the MPTP-induced loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. mdpi.commdpi.com
This neuroprotective effect is associated with a significant improvement in the locomotor activity of MPTP-treated animals. mdpi.com Mechanistically, cortistatin diminishes the activation of glial cells (gliosis) in affected brain regions, reduces the production of inflammatory immune mediators, and promotes the expression of neurotrophic factors. mdpi.comnih.gov In vitro experiments have also confirmed that cortistatin reduces the death of dopaminergic neurons exposed to the neurotoxin. mdpi.com These findings highlight cortistatin as a promising agent for PD therapy, combining both anti-inflammatory and direct neuroprotective properties. mdpi.comnih.gov
Table 2: Neuroprotective Effects of Cortistatin in a Parkinson's Disease Model This table is interactive. You can sort and filter the data.
| Parameter Measured | Effect of Cortistatin Treatment | Model System | Reference(s) |
|---|---|---|---|
| Dopaminergic Neurons | Mitigated loss in substantia nigra and striatum. | MPTP Mouse Model | mdpi.commdpi.com |
| Locomotor Activity | Improved motor function. | MPTP Mouse Model | mdpi.com |
| Glial Cell Activation | Diminished presence and activation of glial cells. | MPTP Mouse Model | mdpi.comnih.gov |
| Immune Mediators | Reduced production of inflammatory mediators. | MPTP Mouse Model | mdpi.com |
| Neurotrophic Factors | Promoted expression in the striatum. | MPTP Mouse Model | mdpi.comnih.gov |
Neuropathic pain arises from injury to the somatosensory system and is often chronic and difficult to treat. uni.lu Cortistatin has been identified as an endogenous analgesic peptide with significant potential for treating this condition. uni.lunih.gov In various experimental models of peripheral nerve injury, both peripheral and central administration of cortistatin have been found to ameliorate key symptoms like hyperalgesia and allodynia. uni.lunih.gov
The analgesic action of cortistatin is multitargeted. It regulates the hypersensitization of primary nociceptors induced by nerve damage, inhibits both peripheral and central neuroinflammatory responses, and enhances the production of protective neurotrophic factors. uni.lunih.govresearchgate.net Research also indicates that the nociceptive system naturally responds to injury by secreting cortistatin, and a deficiency of this neuropeptide exacerbates neuropathic pain symptoms and peripheral nerve dysfunction. uni.lunih.gov This highlights the role of endogenous cortistatin in pain modulation and suggests that cortistatin-based therapies could be an effective strategy for managing chronic neuropathic pain. uni.luresearchgate.net
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| Cortistatin | CST |
| Cortistatin-14 | CST-14 |
| Somatostatin | SRIF |
| Somatostatin-14 | SRIF-14 |
| Acetylcholine | |
| Brain-Derived Neurotrophic Factor | BDNF |
| Glutamate | |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | MPTP |
Parkinson's Disease Models (e.g., MPTP-induced toxicity)
Influence on Glial Cell Function and Astrocyte Scar Formation
Cortistatin (CST) has demonstrated a significant influence on the function of glial cells, including astrocytes and microglia, particularly in the context of neuroinflammatory and neurodegenerative conditions. biorxiv.orgbiorxiv.orgcsic.esresearchgate.net This neuropeptide plays a role in modulating glial reactivity and the subsequent formation of the glial scar, a critical process in response to central nervous system (CNS) injury. biorxiv.orgbiorxiv.orgcsic.es
In preclinical models of ischemic stroke, the timing of CST administration has been shown to be crucial for its effects on glial scar formation. biorxiv.orgcsic.es Late administration of CST, 24 hours post-stroke, has been observed to enhance the formation of the glial scar. biorxiv.orgcsic.es This is characterized by thicker scars with astrocytes exhibiting altered morphology, including a reduced territory area and complexity. biorxiv.orgcsic.es This enhanced scarring is thought to contribute to neuroprotection by containing the area of damage. biorxiv.orgcsic.es Conversely, immediate administration of CST after a stroke has been found to impair glial scar formation, resulting in a thinner and disorganized scar, which is associated with more severe neuronal damage. biorxiv.orgcsic.es This suggests that premature interference with the neuroinflammatory processes, in which glial cells are key players, may be detrimental. biorxiv.org
The modulatory effects of CST on glial cells are linked to its ability to regulate inflammatory responses. researchgate.net In various models of neuroinflammation, CST has been shown to decrease pro-inflammatory mediators while maintaining tissue-surveillance activities of glial cells. csic.esresearchgate.net The absence of endogenous CST has been associated with an exacerbated pro-inflammatory state in the CNS. csic.es By modulating the reactivity of both microglia and astrocytes, CST helps to orchestrate a more efficient response to injury, which includes the formation of a structured glial scar that can limit the spread of damage. biorxiv.orgbiorxiv.orgcsic.es
Blood-Brain Barrier (BBB) Integrity and Repair
Cortistatin plays a crucial role in maintaining the integrity of the blood-brain barrier (BBB) and promoting its repair following injury. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.
Research has shown that CST can facilitate BBB recovery after ischemic events. biorxiv.orgbiorxiv.org In a preclinical stroke model, the administration of CST 24 hours after the event helped to reduce BBB disruption. biorxiv.org This was evidenced by a significant reduction in the leakage of endogenous blood proteins, such as IgG, into the brain parenchyma. biorxiv.orgbiorxiv.org The protective effect of CST on the BBB is attributed to its ability to stabilize tight-junction proteins, which are essential for maintaining the structural integrity of the barrier. researchgate.netnih.gov
Furthermore, studies on cortistatin-deficient mice have revealed the importance of this neuropeptide in the normal physiology of the cerebral microvasculature. nih.govresearchgate.net The absence of endogenous CST predisposes the brain endothelium to weakening, characterized by increased permeability, breakdown of tight-junctions, and dysregulated immune activity. nih.govresearchgate.net Treatment with CST has been shown to reverse these effects, including in vitro hyperpermeability and tight-junction disruption, and reduce in vivo BBB leakage. nih.govresearchgate.net This suggests that CST-based therapies could be a promising strategy for neuroinflammatory and neurodegenerative disorders associated with a disrupted BBB. nih.govresearchgate.net The reparative effects of cortistatin on the brain endothelium are also accompanied by the modulation of immune function, further contributing to the restoration of barrier integrity. nih.gov
Cognitive and Memory Modulation
Cortistatin has been implicated in the modulation of cognitive functions, particularly learning and memory. nih.govresearchgate.netstanford.edufrontiersin.org Research indicates that CST can have a complex and sometimes contradictory role in these processes.
Studies involving the central administration of CST have shown that it can impair long-term memory in passive avoidance tests in rats. stanford.edu Furthermore, transgenic mice that overexpress cortistatin have been found to exhibit deficits in synaptic plasticity, specifically a lack of long-term potentiation (LTP) in the dentate gyrus. nih.gov This blockade of LTP is correlated with significant impairments in hippocampal-dependent spatial learning. nih.gov The proposed mechanism for this impairment involves the reduction of postsynaptic NMDA receptor function, which is crucial for synaptic plasticity and memory formation. stanford.edu
Conversely, some studies suggest a potential antidepressant-like effect of CST, which could indirectly influence cognitive performance. frontiersin.org However, the memory-impairing effects of CST remain a concern. frontiersin.org It has been noted that increases in hippocampal cortistatin expression during aging could potentially contribute to age-related cognitive deficits. nih.gov The dual role of CST in both sleep regulation and cognitive processes highlights its complex function within the central nervous system. stanford.edunih.gov
Cardiovascular System Research
Inhibition of Vascular Smooth Muscle Cell (SMC) Proliferation and Migration
Cortistatin has emerged as a significant endogenous regulator of vascular smooth muscle cell (SMC) behavior, playing a crucial role in the context of vascular diseases. ahajournals.orgnih.gov Proliferation and migration of SMCs are key events in the development of atherosclerosis and restenosis. ahajournals.orgnih.gov
Research has demonstrated that cortistatin effectively inhibits the proliferation and migration of human aortic SMCs. ahajournals.orgnih.gov This inhibitory action is mediated through its binding to somatostatin receptors (sst2 and sst5) and the ghrelin receptor (GHSR). ahajournals.org The signaling pathways involved include the induction of cAMP and p38-mitogen-activated protein kinase (p38-MAPK), as well as the inhibition of Akt activity. ahajournals.orgresearchgate.net
Furthermore, CST has been shown to impair lamellipodia formation, which is essential for cell migration, by inhibiting Rac1 activation in a ghrelin receptor-dependent manner. ahajournals.org Studies have also indicated that CST can suppress angiotensin II (Ang II)-induced VSMC proliferation and migration by inhibiting several mitogen-activated protein kinase (MAPK) family pathways, including ERK1/2, p38 MAPK, JNK, and ERK5. amegroups.orgamegroups.cn These findings highlight CST as a potential therapeutic candidate for managing vascular diseases characterized by excessive SMC proliferation and migration. ahajournals.orgnih.gov
Table 1: Effects of Cortistatin on Vascular Smooth Muscle Cell Function
| Cellular Process | Effect of Cortistatin | Receptors Involved | Key Signaling Pathways |
| Proliferation | Inhibition | sst2, sst5, GHSR | Induction of cAMP and p38-MAPK; Inhibition of Akt |
| Migration | Inhibition | GHSR | Inhibition of Rac1 activation |
| Ang II-induced Proliferation & Migration | Inhibition | Not specified | Suppression of ERK1/2, p38 MAPK, JNK, and ERK5 |
Attenuation of Neointimal Formation and Vascular Calcification
Cortistatin has demonstrated a protective role in the vasculature by attenuating both neointimal formation and vascular calcification, two critical processes in the pathology of various cardiovascular diseases. ahajournals.orgresearchgate.netnih.gov
Neointimal formation, a key feature of restenosis following procedures like angioplasty, is driven by the proliferation and migration of vascular smooth muscle cells (SMCs). ahajournals.orgnih.gov Studies have shown that CST's inhibitory effects on SMC proliferation and migration directly correlate with its ability to reduce neointimal formation. ahajournals.orgnih.gov In animal models of carotid artery ligation, cortistatin treatment resulted in a significant reduction of neointimal hyperplasia. ahajournals.orgnih.gov Furthermore, cortistatin-deficient mice exhibited more extensive neointimal lesions compared to wild-type mice, underscoring the endogenous role of CST in regulating this process. ahajournals.orgnih.gov
Vascular calcification, the deposition of calcium phosphate (B84403) crystals in the vessel wall, is another pathological process where cortistatin has shown therapeutic potential. It is a common complication in conditions like atherosclerosis, chronic kidney disease, and diabetes. researchgate.netnih.gov Cortistatin has been found to inhibit vascular calcification both in vivo in rats and in vitro. researchgate.net This effect is, at least in part, due to its ability to suppress the osteoblastic differentiation of VSMCs. researchgate.net
Role in Atherosclerosis and Restenosis
Cortistatin has been identified as a key player in the pathophysiology of atherosclerosis and restenosis, primarily due to its anti-inflammatory properties and its effects on vascular cells. ahajournals.orgamegroups.orgresearchgate.net
Atherosclerosis is a chronic inflammatory disease characterized by the formation of plaques in the arteries. researchgate.net Research has shown that systemic treatment with cortistatin can reduce the number and size of atherosclerotic plaques in various arteries in preclinical models. researchgate.net This beneficial effect is multifaceted. Cortistatin has been found to reduce Th1/Th17-driven inflammatory responses, which are pro-atherogenic, and to increase the presence of regulatory T cells, which are protective. researchgate.net Additionally, it can impair the ability of endothelial cells to recruit immune cells to the plaque and inhibit the formation of foam cells by promoting cholesterol efflux from macrophages. researchgate.net
Restenosis, the re-narrowing of an artery after an intervention like stenting, is largely driven by neointimal formation resulting from SMC proliferation and migration. ahajournals.orgnih.gov As detailed previously, cortistatin's ability to inhibit these SMC activities makes it a promising candidate for preventing or treating restenosis. ahajournals.orgnih.gov The increased expression of cortistatin in human atherosclerotic plaques suggests it is an endogenous factor that attempts to counteract the pathological processes. ahajournals.org
Myocardial Damage and Autoimmune Myocarditis Alleviation
Cortistatin (CST), a neuropeptide with a wide distribution in the nervous, immune, and endocrine systems, has demonstrated significant cardiovascular protective effects. amegroups.cnresearchgate.netamegroups.org Research has increasingly pointed towards its role in mitigating myocardial damage and alleviating autoimmune myocarditis. amegroups.cnresearchgate.netamegroups.org Myocarditis, an inflammatory and autoimmune cardiomyopathy, can lead to dilated cardiomyopathy and is a major cause of heart failure in younger individuals. amegroups.cnnih.gov The pathogenesis of myocarditis often involves a specific immune response to the myocardium, mediated by self-antibodies and T-cells. amegroups.cnnih.gov
In a preclinical mouse model of experimental autoimmune myocarditis (EAM), systemic administration of cortistatin during the disease's effector phase significantly reduced its prevalence and the signs of heart hypertrophy and injury. nih.gov This therapeutic effect was evidenced by a decrease in the levels of brain natriuretic peptide, a marker of heart failure. nih.gov Furthermore, cortistatin treatment impaired the infiltration of inflammatory cells into the myocardial tissue. nih.gov This was associated with a reduction in self-antigen-specific T-cell responses and lower levels of cardiomyogenic antibodies and inflammatory cytokines in both the serum and the myocardium. nih.gov These findings suggest that cortistatin is a potential candidate for the treatment of inflammatory dilated cardiomyopathy. nih.gov The protective effects of CST in the cardiovascular system are diverse, extending to the inhibition of vascular smooth muscle cell proliferation and migration, reduction of vascular calcification, and inhibition of atherosclerosis and aneurysm formation. amegroups.cnamegroups.orgamegroups.orgnih.gov
Potential as a Diagnostic Marker in Cardiovascular Diseases
Cortistatin's widespread expression in various systems, including the cardiovascular system, presents both advantages and disadvantages for its use as a diagnostic marker. amegroups.org While its broad distribution could lead to high sensitivity, it may also result in low specificity. amegroups.org However, the expression levels of CST appear to change in response to different disease states, suggesting its potential as a biomarker. amegroups.org For instance, plasma levels of CST have been found to be significantly higher in patients with coronary heart disease compared to healthy individuals. amegroups.org Conversely, in newly diagnosed type 2 diabetes mellitus patients, plasma CST levels were notably reduced. amegroups.org
The potential of CST as a diagnostic marker is supported by its involvement in various cardiovascular pathologies. amegroups.org It has been implicated in septic shock-related myocardial damage, myocarditis, and atherosclerosis. amegroups.org The demonstrated ability of CST to impair the formation of foam cells by enhancing cholesterol efflux from macrophages further strengthens its link to atherosclerotic diseases. amegroups.org These findings collectively suggest that cortistatin could serve as a novel marker for the diagnosis of coronary heart disease and a potential therapeutic target for atherosclerosis, although further clinical and experimental research is warranted. amegroups.org
Antitumor and Antifibrotic Research
Antitumor Actions of Neuropeptide Cortistatin
The somatostatin/cortistatin system is a complex hormonal axis that plays a role in the progression of several types of tumors. endocrine-abstracts.org Cortistatin, in particular, has demonstrated notable antitumor actions, especially in the context of endocrine-related cancers like prostate cancer. nih.govnih.gov
The antiproliferative activity of cortistatin A, a constituent of the marine sponge Corticium simplex, has also been noted against human umbilical vein endothelial cells (HUVECs), highlighting its potential anti-angiogenic properties. mdpi.com
The antitumor effects of cortistatin are mechanistically linked to the modulation of key oncogenic signaling pathways. nih.govendocrine-abstracts.orgresearchgate.net In androgen-independent prostate cancer cells, the antitumor capacity of cortistatin is associated with the modulation of the AKT and JNK signaling pathways. nih.govnih.govendocrine-abstracts.org
Antitumor Activity in Androgen-Independent Prostate Cancer Cells
Antifibrotic Activities
Recent scientific investigations have highlighted the role of cortistatin as a potent endogenous factor with significant antifibrotic properties across various tissues. nih.govresearchgate.net Its therapeutic potential has been observed in several chronic fibrotic disorders, where it appears to act directly on the key cellular mediators of fibrosis, independent of its established anti-inflammatory functions. nih.govresearchgate.net
Protective Effects in Chronic Fibrotic Disorders (e.g., Lung, Skin, Liver)
Cortistatin has demonstrated protective effects in preclinical models of fibrotic diseases affecting the lungs, skin, and liver. nih.govresearchgate.net Studies indicate that cortistatin can mitigate the pathological processes characteristic of these conditions. karger.comresearchgate.net
In the context of lung fibrosis , cortistatin has been shown to ameliorate pulmonary damage, reduce inflammation and edema, and decrease the excessive deposition of extracellular matrix that leads to tissue scarring. ugr.es Treatment with cortistatin has been found to reverse the aggravated fibrotic phenotypes and protect against the progression to severe pulmonary fibrosis. ugr.es
Regarding skin fibrosis , research in experimental models of scleroderma, a disease characterized by progressive skin and internal organ fibrosis, has revealed an inverse correlation between cortistatin levels and the severity of fibrogenic activation. karger.comresearchgate.net Mice deficient in cortistatin exhibited more severe signs of scleroderma, including a thicker and more fibrotic dermal layer. karger.comresearchgate.net Conversely, treatment with cortistatin was able to alleviate these pathological changes. karger.comresearchgate.net
In the liver , cortistatin is recognized as an endogenous regulator of fibrosis. nih.gov It has shown the capacity to protect against the development of liver fibrosis following injury. researchgate.net The antifibrotic activity of cortistatin in the liver is a promising area of research for addressing chronic hepatic diseases that lead to fibrosis. nih.gov
Regulation of Fibroblast Activation and Differentiation into Myofibroblasts
The primary mechanism underlying the antifibrotic effects of cortistatin involves its direct regulation of fibroblasts, the principal cells responsible for producing the extracellular matrix. nih.govresearchgate.net In response to tissue injury, fibroblasts can become activated and differentiate into myofibroblasts, a cell type characterized by heightened production of matrix proteins like collagen. karger.comliverpool.ac.uk This process is a central event in the development of fibrosis. karger.comliverpool.ac.uk
Cortistatin has been shown to inhibit the activation of fibroblasts and their subsequent differentiation into myofibroblasts. nih.govresearchgate.net By doing so, it effectively curtails the excessive production and deposition of extracellular matrix components that define fibrotic tissue. For instance, in pulmonary fibroblasts, cortistatin treatment has been observed to impair their activation and reduce fibrotic responses. Similarly, in dermal fibroblasts, an inverse relationship exists between cortistatin levels and fibrogenic activation. karger.comresearchgate.net
The table below summarizes key research findings on the antifibrotic effects of cortistatin.
| Tissue/Organ | Experimental Model | Key Findings |
| Lung | Bleomycin-induced pulmonary fibrosis | Cortistatin treatment reduced collagen deposition and the presence of αSMA-expressing myofibroblasts. ugr.es |
| Skin | Bleomycin-induced scleroderma | Cortistatin deficiency exacerbated dermal fibrosis, while cortistatin treatment mitigated these effects. karger.comresearchgate.net |
| Liver | Hepatotoxic and cholestatic injury | Cortistatin treatment reversed exaggerated fibrotic changes and protected against the development of liver fibrosis. researchgate.net |
Neuropeptide Cortistatin Analogues and Therapeutic Development
Despite its therapeutic promise, the clinical application of native cortistatin is hindered by its short half-life in the body, which is approximately two minutes in plasma. nih.govnih.gov This rapid degradation necessitates strategies to enhance its stability and bioavailability for it to be a viable therapeutic agent. nih.govresearchgate.net
Strategies for Enhancing Peptide Stability and Bioavailability
To overcome the limitations of native cortistatin, researchers are actively developing analogues with improved pharmacokinetic properties. nih.govresearchgate.net These strategies aim to create more robust versions of the peptide that can persist longer in circulation and exert their therapeutic effects more effectively. nih.govbiorxiv.org
Amino Acid Substitutions and Cyclic Structures
A primary strategy for enhancing peptide stability involves the substitution of specific amino acids within the cortistatin sequence. nih.govbiorxiv.org The native structure of cortistatin includes a cyclic component formed by a disulfide bond between two cysteine residues. nih.govbiorxiv.org This cyclic structure is a feature it shares with somatostatin. researchgate.net
Researchers have designed new cortistatin analogues by introducing non-native amino acids. nih.govbiorxiv.org For example, substituting the naturally occurring L-tryptophan with its D-form has been shown to increase the stability of the peptide's β-turn structure and extend its half-life in serum. nih.govbiorxiv.org Another modification involves replacing phenylalanine with L-mesityl alanine (B10760859) to promote stabilizing π-π interactions between aromatic rings. nih.govbiorxiv.org These substitutions have resulted in analogues with a significantly increased half-life, in some cases over 10-fold greater than the native peptide. nih.govbiorxiv.org
The inherent cyclic structure of cortistatin, formed by the disulfide bond, is a key feature that contributes to its conformation. nih.govbiorxiv.org Maintaining this cyclic scaffold while introducing strategic amino acid changes is a core principle in the design of more stable analogues. nih.govbiorxiv.org
Acylation of Terminal Residues
The following table details some of the modifications made to cortistatin to create more stable analogues.
| Analogue Modification | Rationale | Outcome |
| D-Trp substitution for L-Trp | Increase β-turn stability and half-life. nih.govbiorxiv.org | Enhanced stability. nih.govbiorxiv.org |
| L-mesityl alanine substitution for Phe | Favor π-π interactions and conformational stability. nih.govbiorxiv.org | Increased conformational stability. nih.govbiorxiv.org |
| N-terminal acylation (e.g., N-octanoyl) | Increase hydrophobicity. nih.govbiorxiv.org | Contributed to a significant increase in serum half-life. biorxiv.org |
Development of Latent Forms and Prodrugs for Targeted Release
The therapeutic potential of cortistatin (CST) is hampered by two significant drawbacks: its short half-life in bodily fluids and its widespread effects due to binding to multiple receptors. nih.govresearchgate.netmdpi.com The rapid degradation of CST by endopeptidases, with a half-life of approximately 2 minutes in plasma, necessitates frequent and high-dose administrations to achieve therapeutic levels. nih.govmdpi.com To address these limitations, researchers are actively developing latent forms and prodrugs of CST.
One innovative approach involves the creation of a cortistatin-based prodrug through molecular engineering. nih.govresearchgate.net This design incorporates a molecular shield using the latency-associated peptide (LAP) from transforming growth factor-β1 (TGF-β1). nih.govresearchgate.net This shield is linked to the CST sequence by a cleavage site that is specifically recognized by metalloproteinases (MMPs), enzymes that are abundant in areas of inflammation and fibrosis. nih.govnih.gov The LAP shield protects CST from enzymatic degradation and prevents it from binding to its receptors until it reaches the target site where MMPs cleave the linker, releasing the active peptide. nih.gov This strategy not only enhances the stability and bioavailability of CST but also provides a mechanism for its targeted release at pathological sites. nih.govnih.gov
Another strategy that has been explored is the generation of stable CST analogues through selective amino acid substitutions. This approach has yielded analogues with a more than ten-fold longer half-life in plasma while retaining similar therapeutic effects to the native peptide in preclinical models of chronic inflammatory bowel disease. nih.govmdpi.com While this method effectively addresses the issue of stability, it does not mitigate the potential for off-target side effects. nih.govmdpi.com
The development of a prodrug form with an MMP-cleavable shield, known as latent cortistatin, has shown significant promise. It offers enhanced stability and targeted release at inflammatory sites, achieving therapeutic effects at substantially lower doses compared to native cortistatin in sepsis models. The half-life of this latent form is also significantly prolonged.
Preclinical Efficacy and Safety Assessments
Preclinical studies have demonstrated the efficacy and apparent safety of cortistatin in a wide range of experimental models of disease. nih.govmdpi.com These include models of inflammatory, autoimmune, fibrotic, and pain disorders. nih.govnih.gov Specifically, CST has shown protective effects in experimental models of sepsis, inflammatory bowel disease (IBD), scleroderma, and pulmonary fibrosis. nih.govresearchgate.net
The therapeutic actions of CST are multifaceted. It has been shown to inhibit a variety of inflammatory cytokines and cytotoxic factors, impair the production of chemokines, and reduce the recruitment of immune cells like neutrophils, monocytes, and lymphocytes. researchgate.net Furthermore, CST can induce immune tolerance by restoring the balance between autoreactive and regulatory T lymphocytes. researchgate.net
Recent evidence has also highlighted the potent anti-fibrotic activities of cortistatin in various tissues, including the lung, skin, and liver. nih.gov These anti-fibrotic effects are exerted directly by regulating the activation of fibroblasts and their differentiation into myofibroblasts, independent of its anti-inflammatory actions. nih.govresearchgate.net
In preclinical models of systemic sclerosis, a disease characterized by skin and lung fibrosis, cortistatin has been identified as a potential endogenous regulator of the pathological processes. karger.com Studies have shown an inverse correlation between cortistatin levels and fibrogenic activation in damaged skin and dermal fibroblasts. karger.com
Despite its demonstrated efficacy in numerous preclinical models, the translation of these findings to human diseases requires caution. Most studies have been conducted in animal models, and there are important differences in the expression of cortistatin receptors between these models and humans. karger.com
| Preclinical Model | Therapeutic Effect of Cortistatin |
| Sepsis | Protective against septic shock-associated organ damage. researchgate.net |
| Inflammatory Bowel Disease | Reduces inflammation and promotes tissue repair. nih.govmdpi.com |
| Scleroderma | Attenuates dermal and pulmonary fibrosis. nih.govkarger.com |
| Pulmonary Fibrosis | Inhibits fibrotic processes in the lungs. nih.gov |
| Rheumatoid Arthritis | Ameliorates joint inflammation and damage. mdpi.com |
| Multiple Sclerosis | Reduces neuroinflammation and demyelination. mdpi.com |
Translation to Clinical Practice: Challenges and Opportunities
The translation of cortistatin-based therapies from promising preclinical findings to routine clinical use is fraught with both significant challenges and considerable opportunities. nih.govkarger.com
Promiscuity for Multiple Receptors and Pleiotropic Effects
A primary challenge in the clinical development of cortistatin is its promiscuous binding to a variety of receptors, which leads to a wide range of biological effects, known as pleiotropy. nih.govresearchgate.netmdpi.com Cortistatin shares the ability to bind to all five somatostatin receptor subtypes (SST1-5) with somatostatin. mdpi.com However, unlike somatostatin, cortistatin also binds to other G protein-coupled receptors, including the growth hormone secretagogue receptor (GHSR1a, also known as the ghrelin receptor) and the human Mas-related G protein-coupled receptor X2 (MrgX2). mdpi.comahajournals.org This broad receptor interaction profile contributes to its diverse physiological functions, which can be both beneficial and potentially detrimental. mdpi.com
The pleiotropic nature of cortistatin complicates the prediction of its effects in humans and raises concerns about potential off-target effects. nih.govresearchgate.netmdpi.com While its ability to modulate multiple pathways can be advantageous in complex diseases, it also increases the risk of unforeseen side effects. nih.govmdpi.com
Potential for Undesired Side Effects (e.g., MrgX2 system and Prurigo)
A specific concern regarding the clinical use of cortistatin is its interaction with the MrgX2 receptor, which is expressed on mast cells. mdpi.com Activation of the cortistatin-MrgX2 system has been linked to the development of itch and chronic prurigo in humans. nih.govmdpi.com Chronic nodular prurigo is a debilitating skin condition characterized by intensely itchy nodules. nih.gov Neuropeptides released from nerve endings in the skin, such as cortistatin, can activate mast cells through MrgX2, contributing to the neurogenic inflammation and intense itching characteristic of this condition. nih.govmdpi.com Therefore, systemic administration of cortistatin could potentially exacerbate or induce pruritic conditions. nih.govmdpi.com
Current Status in Human Clinical Trials (e.g., Cushing's Syndrome, Acromegaly, Prolactinoma)
Despite the challenges, cortistatin and its analogues have been investigated in human clinical trials for several endocrine disorders. nih.gov Cortistatin has demonstrated a favorable safety profile and clinical efficacy in regulating the neuroendocrine axis in patients with Cushing's disease. karger.comahajournals.org In patients with Cushing's disease, the activation of somatostatin receptors by cortistatin can inhibit the hypersecretion of adrenocorticotropic hormone (ACTH). oup.com
Similarly, in patients with acromegaly and prolactinoma, cortistatin-17 has shown effects on growth hormone and prolactin secretion that are comparable to those of somatostatin-14. oup.com The management of these pituitary adenomas often involves medical therapies that target hormone overproduction, and cortistatin represents a potential therapeutic agent in this context. nih.gov For instance, pasireotide, a multi-receptor targeted somatostatin analogue with a binding profile that includes receptors also targeted by cortistatin, has shown promise in treating Cushing's disease. nih.govohsu.edu
General Research Methodologies in Corticostatin Studies
In vitro Cell Culture Models
In vitro cell culture models are fundamental tools in corticostatin (B569364) research, allowing for the controlled investigation of its effects on specific cell types. These models are essential for dissecting the molecular mechanisms underlying this compound's diverse biological activities.
Commonly used cell lines include:
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a widely used model to study endothelial cell biology, including processes like angiogenesis, inflammation, and barrier function. reprocell.com In this compound research, HUVECs are used to investigate the peptide's role in maintaining vascular homeostasis and its protective effects on the endothelium. mdpi.comwaocp.org For instance, studies have used HUVEC and Hep-G2 co-cultures to create vascularized tumor models. mdpi.com
Macrophages: These immune cells are key players in inflammation and immune responses. Researchers use macrophage cell lines to study this compound's anti-inflammatory and immunomodulatory properties.
Smooth Muscle Cells (SMCs): SMCs are critical components of blood vessels and are involved in atherosclerosis. nih.gov In this compound research, SMCs help elucidate the peptide's role in vascular health and disease.
Cancer Cell Lines: Given this compound's anti-proliferative effects, various cancer cell lines are used to explore its potential as an anti-cancer agent. frontiersin.org For example, studies have utilized co-cultures of cancer cells with other cell types like endothelial cells to model the tumor microenvironment. waocp.org
These in vitro models, including single-cell cultures and more complex co-culture systems, are invaluable for initial screening and mechanistic studies of this compound's functions before moving to more complex in vivo models. nih.gov
In vivo Animal Models of Disease
Animal models are crucial for understanding the physiological and pathological roles of this compound in a whole-organism context. These models allow researchers to study the therapeutic potential of this compound in various diseases.
Key animal models used in this compound research include:
Colitis: Models of inflammatory bowel disease, such as chemically induced colitis, are used to investigate this compound's potent anti-inflammatory effects in the gastrointestinal tract. nih.gov
Experimental Autoimmune Encephalomyelitis (EAE): EAE is a widely used model for multiple sclerosis. Studies using EAE have shown that this compound can reduce disease severity by modulating immune responses and protecting the central nervous system. aai.orgresearchgate.net Interestingly, while this compound treatment is beneficial, mice deficient in this compound have shown a surprising resistance to EAE, suggesting complex regulatory mechanisms. aai.org
Sepsis: Sepsis models, often induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), are used to evaluate this compound's ability to counteract systemic inflammation and protect against organ damage.
Ischemic Stroke: Models like the middle cerebral artery occlusion (MCAO) model are employed to study this compound's neuroprotective effects and its role in blood-brain barrier integrity following a stroke. biorxiv.org
Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease is used to investigate this compound's ability to protect dopaminergic neurons and reduce neuroinflammation. mdpi.com
Table 1: Examples of In vivo Animal Models in this compound Research
| Disease Model | Key Findings |
|---|---|
| Colitis | This compound analogues demonstrate immunomodulatory activity. nih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) | This compound treatment reduces disease severity. aai.orgresearchgate.net |
| Sepsis | This compound shows superior anti-inflammatory effects compared to somatostatin (B550006). |
| Ischemic Stroke | This compound deficiency worsens neurological outcomes. biorxiv.org |
| Parkinson's Disease | This compound treatment mitigates the loss of dopaminergic neurons. mdpi.com |
Molecular Biology Techniques
Molecular biology techniques are essential for elucidating the mechanisms of action of this compound at the molecular level. These methods allow researchers to study changes in gene and protein expression in response to this compound.
Commonly used techniques include:
Quantitative Polymerase Chain Reaction (qPCR): qPCR is used to measure the expression levels of specific messenger RNA (mRNA) molecules. researchgate.netnih.gov This technique is crucial for determining how this compound regulates the transcription of genes involved in inflammation, cell growth, and other cellular processes. nih.govciberdem.org
Western Blot: This technique is used to detect and quantify specific proteins in a sample. researchgate.netnih.gov In this compound research, Western blotting helps to assess the levels of key signaling proteins, receptors, and inflammatory mediators that are modulated by the peptide. ciberdem.org
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. nih.gov In this compound studies, ELISA is used to measure the concentration of this compound itself or other secreted proteins like cytokines in biological fluids or cell culture supernatants. nih.gov
These techniques provide quantitative data on the molecular changes induced by this compound, offering insights into its signaling pathways and functional effects.
Structural Biology Techniques
Understanding the three-dimensional structure of this compound and its interactions with its receptors is crucial for designing more potent and specific analogs. Structural biology techniques provide atomic-level insights into these interactions.
Key techniques used in this area include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the structure of molecules in solution. scienceopen.comstonybrook.edu It has been instrumental in characterizing the solution structure of this compound and its analogues, revealing conformational ensembles that are important for biological activity. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive method for analyzing the secondary structure of proteins and peptides. bbk.ac.ukcreative-biostructure.com It is used to assess the folding and conformational changes of this compound in different environments, which can influence its receptor binding and activity. nih.gov
Together, these techniques provide a detailed picture of this compound's structure-function relationships, guiding the rational design of new therapeutic agents. bbk.ac.uk
Pharmacological Assays
Pharmacological assays are essential for characterizing the interaction of this compound with its receptors and for quantifying its biological activity. These assays are fundamental in drug discovery and development.
Commonly used pharmacological assays include:
Receptor Binding Assays: These assays are used to determine the affinity of this compound and its analogs for their receptors, such as the somatostatin receptors and the ghrelin receptor. rsc.orgguidetopharmacology.org Radioligand binding assays, for example, directly measure the binding of a labeled ligand to its receptor. rsc.org
Functional Assays: These assays measure the biological response elicited by this compound upon binding to its receptors. rsc.org This can include measuring changes in intracellular signaling molecules (e.g., cAMP, calcium), cell proliferation, or hormone secretion. In vitro assays have shown that this compound binds to all five cloned somatostatin receptors. capes.gov.brnih.gov
These assays are critical for screening new this compound-based compounds and for understanding their mechanism of action.
Genetically Modified Animal Models
Genetically modified animal models, particularly this compound-deficient mice, have been invaluable in elucidating the endogenous roles of this compound.
This compound-Deficient Mice: Mice lacking the gene for this compound (Cort-/-) have been instrumental in revealing the physiological functions of this neuropeptide. nih.gov Studies using these mice have shown that endogenous this compound plays a protective role in various pathological conditions. For example, cortistatin-deficient mice exhibit increased susceptibility to liver fibrosis researchgate.net, stroke biorxiv.org, and neurodegeneration in a model of Parkinson's disease. mdpi.com Interestingly, these mice also show an unexpected resistance to EAE, highlighting the complexity of this compound's in vivo functions. aai.org
These models provide a powerful tool to study the consequences of this compound absence and to validate its therapeutic potential.
Computational Modeling and Structure-Based Drug Design
Computational approaches are increasingly being used to accelerate the discovery and optimization of this compound-based therapeutics.
Computational Modeling: This involves the use of computer simulations to model the structure of this compound and its interaction with its receptors. rasayanjournal.co.inupc.edu These models can predict binding affinities and help to understand the molecular basis of receptor specificity.
Structure-Based Drug Design: This approach utilizes the three-dimensional structural information of this compound and its receptors to design novel analogs with improved properties, such as enhanced stability and receptor selectivity. nih.govdrugdiscoverynews.comstructure-based-drug-design-summit.com By combining computational modeling with experimental data from techniques like NMR, researchers can rationally design new this compound-based drugs with desired therapeutic profiles. nih.gov
These in silico methods are becoming an integral part of the drug discovery pipeline, enabling a more efficient and targeted approach to developing new medicines.
Future Research Directions and Translational Perspectives
Elucidation of Detailed Molecular Mechanisms and Signaling Pathways
A significant area for future investigation is the complete elucidation of the molecular mechanisms and signaling pathways through which cortistatin exerts its diverse effects. While it is known that cortistatin binds to all five somatostatin (B550006) receptor subtypes (sst1-sst5) and the ghrelin receptor (GHSR-1a), the specific downstream signaling cascades are not fully mapped. karger.comahajournals.orgnih.gov Research indicates that cortistatin's actions involve various intracellular signaling pathways. For instance, in vascular smooth muscle cells, cortistatin has been shown to inhibit proliferation and migration stimulated by angiotensin II by deactivating the ERK1/2, p38 MAPK, JNK, and ERK5 pathways. nih.gov In human aortic smooth muscle cells, its inhibitory effects on proliferation are linked to the induction of cAMP and p38-mitogen-activated protein kinase, alongside the inhibition of Akt activity. ahajournals.org
Furthermore, cortistatin's effects on neuronal cells are complex. In hippocampal neurons, it has been found to augment the h-current, an effect not observed with somatostatin, suggesting a distinct mechanism of action. nih.gov The interaction with brain-derived neurotrophic factor (BDNF) signaling via its receptor, tropomyosin receptor kinase B (TrkB), is also critical, particularly for the maturation and function of cortistatin-expressing interneurons. eneuro.org Loss of TrkB signaling in these neurons leads to the dysregulation of genes associated with calcium ion homeostasis. eneuro.org
A key unresolved question is the characterization of a potential cortistatin-selective receptor, which is thought to mediate some of its unique functions not shared with somatostatin. nih.govmdpi.com Identifying and characterizing this receptor is a top priority as it could pave the way for more specific therapeutic interventions. Future research should also aim to understand how cortistatin synergistically signals through both somatostatin and ghrelin receptors to produce its combined anti-inflammatory and neuroprotective effects. mdpi.combiorxiv.org
Investigation of Spatiotemporal Dynamics of Cortistatin Action
Future research needs to meticulously map the time-dependent effects of cortistatin on different pathological processes. This includes investigating its influence on glial scar formation, blood-brain barrier integrity, and the infiltration of peripheral immune cells into the central nervous system at various time points after an injury. biorxiv.orgcsic.es For example, in a stroke model, late administration of cortistatin was found to increase glial scar formation, a process that can be beneficial for containing the area of injury. biorxiv.org Advanced imaging techniques and longitudinal studies in animal models will be instrumental in visualizing and quantifying these dynamic changes in real-time. eneuro.org A comprehensive understanding of these spatiotemporal dynamics will be essential for designing effective treatment protocols for various diseases. biorxiv.org
Exploration of Effects on Diverse Cell Types within CNS and Peripheral Immune System
Cortistatin's pleiotropic effects stem from its ability to act on a wide range of cell types in both the central nervous system (CNS) and the peripheral immune system. nih.gov While research has highlighted its impact on neurons, glial cells (astrocytes and microglia), and various immune cells, a more granular understanding of its cell-specific actions is needed. mdpi.comaai.org
In the CNS, cortistatin has been shown to modulate the activity of glial cells and promote neuroprotection. mdpi.comaai.org It can reduce the activation of microglia and astrocytes in inflammatory conditions. mdpi.comaai.org Furthermore, cortistatin has been shown to protect oligodendrocytes, the myelin-producing cells in the CNS, from oxidative stress and enhance their remyelination capacity. mdpi.com Future studies should delve deeper into the direct and indirect effects of cortistatin on different neuronal subtypes and glial populations to understand its role in maintaining CNS homeostasis and promoting repair.
In the peripheral immune system, cortistatin influences both innate and adaptive immune responses. karger.com It can inhibit the production of pro-inflammatory cytokines by macrophages and stimulate the production of the anti-inflammatory cytokine IL-10. karger.com Cortistatin also affects the function of T cells, reducing the activity of encephalitogenic Th1 and Th17 cells while increasing the number of regulatory T cells. aai.org Research should be expanded to investigate its effects on other key immune cells, such as dendritic cells, neutrophils, and B lymphocytes, to build a comprehensive picture of its immunomodulatory properties. mdpi.comtandfonline.com Understanding how cortistatin orchestrates the complex interplay between the CNS and the peripheral immune system is a critical area for future exploration. csic.esaai.org
Personalized Medicine Approaches and Patient Stratification
The future of cortistatin-based therapies will likely involve personalized medicine approaches to maximize efficacy and minimize potential side effects. lindushealth.com This will require the identification of biomarkers that can predict a patient's response to treatment and help in stratifying patient populations. lindushealth.comevolutionmedicine.com
Genetic variations in the receptors for cortistatin, such as the somatostatin and ghrelin receptors, could influence individual responses to therapy. nih.gov Pharmacogenomic studies that correlate these genetic markers with treatment outcomes will be essential. lindushealth.com Furthermore, the expression levels of cortistatin and its receptors in diseased tissues could serve as prognostic biomarkers. For instance, alterations in the somatostatin/cortistatin system have been observed in glioblastoma and may serve as a prognostic tool. larvol.com In some cancers, cortistatin has been identified as a potential inhibitory factor, suggesting its utility in patient stratification. nih.gov
Developing reliable methods to measure cortistatin levels and receptor expression in patients will be a key step. This could involve the analysis of tissue biopsies or the development of non-invasive imaging techniques. Ultimately, integrating this information with clinical data will enable the tailoring of cortistatin-based treatments to the specific molecular profile of each patient, a cornerstone of precision medicine. lindushealth.comilo.orgresearchgate.net
Addressing Sex as a Biological Variable in Preclinical Studies
To ensure the broad applicability and translatability of research findings, it is imperative to address sex as a biological variable in all preclinical studies of cortistatin. The National Institutes of Health (NIH) has emphasized the importance of including both male and female animals in preclinical research to account for potential sex-based differences in physiology, disease progression, and treatment response. messageproject.co.uknih.govnih.gov
Historically, much preclinical research has been conducted primarily in male animals, which can lead to an incomplete understanding of a drug's effects. nih.gov Sex hormones can influence the expression of receptors, signaling pathways, and immune responses, all of which could impact the efficacy of cortistatin. preclinicaldataforum.org
Therefore, future preclinical studies on cortistatin must be designed to include both sexes and to analyze the data for sex-specific effects. researchgate.net This will not only enhance the scientific rigor and reproducibility of the research but also provide a more complete picture of cortistatin's therapeutic potential. nih.gov Such studies are crucial for informing the design of clinical trials that are representative of the entire patient population. messageproject.co.uk Ignoring sex as a biological variable could lead to unexpected outcomes in clinical trials and limit the potential benefits of cortistatin-based therapies. nih.gov
Overcoming Drug Development Challenges for Clinical Translation
The translation of cortistatin from a promising preclinical candidate to a clinically approved therapeutic faces several significant drug development challenges. nih.gov A primary hurdle is its short half-life in bodily fluids, as peptides are rapidly degraded by endopeptidases. nih.gov The native cortistatin has a plasma half-life of only about two minutes, which would necessitate frequent high-dose administrations. nih.gov
Another major challenge is the potential for pleiotropic effects due to its binding to multiple receptors expressed in various tissues throughout the body. nih.gov This lack of specificity could lead to unintended side effects. The complexity and high cost of synthesizing cortistatin and its analogs also present a significant barrier to large-scale production. mdpi.com
Furthermore, the drug development process itself is lengthy, expensive, and has a high failure rate. openaccessjournals.comppd.com Challenges include the lack of predictive animal models for many human diseases and the heterogeneity of patient populations. nih.gov Overcoming these obstacles will require innovative approaches to drug design, formulation, and clinical trial methodology. nih.govppd.com
Development of Next-Generation Cortistatin-Based Therapeutics with Improved Specificity and Bioavailability
To address the challenges of stability and specificity, research is actively focused on developing next-generation cortistatin-based therapeutics. nih.gov One promising strategy is the creation of cortistatin analogs with improved pharmacokinetic properties. biorxiv.org By strategically substituting amino acids, researchers have been able to design analogs with significantly increased serum half-lives. nih.govbiorxiv.org For example, one analog demonstrated a half-life more than ten times longer than the native peptide. nih.gov
Another approach involves the development of structurally simplified analogs that retain the potent biological activity of the natural compound but are easier and more cost-effective to synthesize. mdpi.comresearchgate.net These efforts have yielded analogs with potent and selective inhibitory activity against specific cell types, such as human umbilical vein endothelial cells (HUVECs). mdpi.comjst.go.jp
Q & A
Q. What are the key structural characteristics of Corticostatin peptides, and how do they influence antimicrobial activity?
this compound peptides exhibit structural diversity, including bridged (e.g., this compound I) and helical (e.g., this compound VI) 3D conformations, which correlate with their functional specificity. For example, bridged structures may enhance stability in extracellular environments, while helical motifs facilitate membrane disruption in Gram-negative bacteria. Researchers should prioritize structural elucidation via NMR spectroscopy or X-ray crystallography to link topology to activity. Functional assays (e.g., minimal inhibitory concentration tests) should be paired with structural data to validate mechanisms such as anti-sepsis or antiviral effects .
Q. How can researchers ensure reproducibility in synthesizing and characterizing novel this compound analogs?
Reproducibility requires rigorous documentation of synthesis protocols (e.g., solid-phase peptide synthesis), purification methods (HPLC), and characterization techniques (mass spectrometry, circular dichroism). Experimental sections must detail reaction conditions, solvent systems, and purification thresholds (e.g., ≥95% purity). For novel analogs, provide raw spectral data and purity metrics in supplementary materials. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between main text and supporting information .
Advanced Research Questions
Q. What methodological considerations are critical when designing in vivo studies to assess this compound's anti-inflammatory versus antimicrobial effects?
To disentangle dual mechanisms, employ compartmentalized models (e.g., localized infection with systemic inflammation markers). Control variables such as host immune status and bacterial load. Use knockout models (e.g., TLR4-deficient mice) to isolate anti-inflammatory pathways. Dose-response studies should include time-course analyses to differentiate acute antimicrobial effects from delayed immunomodulation. Systematic reviews of prior in vivo data (e.g., PRISMA guidelines) can identify biases in existing models .
Q. How should researchers address contradictory findings in this compound's dose-response relationships across different experimental models?
Contradictions often arise from variability in experimental conditions (e.g., cell lines vs. primary cells, pH levels). Conduct sensitivity analyses to identify critical parameters (e.g., serum protein binding in cell culture). Meta-analytical approaches (random-effects models) can quantify heterogeneity across studies. For in vitro vs. in vivo discrepancies, validate findings using ex vivo assays (e.g., infected tissue explants) to bridge model systems .
Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and conventional antibiotics?
Use factorial experimental designs to test all combinations of this compound and antibiotics. Analyze interactions via Bliss Independence or Loewe Additivity models. For high-dimensional data (e.g., transcriptomics), apply multivariate methods like principal component analysis (PCA) to identify co-regulated pathways. Report confidence intervals and effect sizes to distinguish additive vs. synergistic outcomes .
Methodological Guidance for Data Interpretation
Q. How can researchers mitigate bias when integrating heterogeneous datasets on this compound's pharmacokinetics?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with comparable methodologies (e.g., similar dosing intervals or biofluid matrices). Use standardized data extraction templates to minimize subjective interpretation. For cross-species extrapolation, employ allometric scaling or physiologically based pharmacokinetic (PBPK) modeling .
Q. What strategies improve rigor in meta-analyses of this compound's efficacy against multidrug-resistant pathogens?
Follow Cochrane Collaboration guidelines for risk-of-bias assessment (e.g., ROB-2 tool). Stratify studies by pathogen type (Gram-positive vs. Gram-negative) and resistance profile (e.g., β-lactamase producers). Perform subgroup analyses to account for confounding variables like biofilm formation. Sensitivity analyses should exclude outliers identified via funnel plots .
Tables for Quick Reference
Table 1. Structural and Functional Diversity of this compound Peptides
| Peptide | 3D Structure | Key Functions | Target Pathogens |
|---|---|---|---|
| This compound I | Bridged | Anti-Gram+, anti-sepsis | Staphylococcus aureus |
| This compound VI | Helical | Anti-Gram-, antiviral | Pseudomonas aeruginosa |
Table 2. Common Pitfalls in this compound Research and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
